C28H20Cl2N4O3

Catalog No.
S13115936
CAS No.
M.F
C28H20Cl2N4O3
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C28H20Cl2N4O3

Product Name

C28H20Cl2N4O3

IUPAC Name

(3aR,6aS)-5-(3,5-dichlorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Molecular Formula

C28H20Cl2N4O3

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C28H20Cl2N4O3/c29-15-10-16(30)12-17(11-15)34-25(35)23-22(9-14-13-31-20-7-3-1-5-18(14)20)33-28(24(23)26(34)36)19-6-2-4-8-21(19)32-27(28)37/h1-8,10-13,22-24,31,33H,9H2,(H,32,37)/t22?,23-,24+,28?/m1/s1

InChI Key

ALNFNBUSPHKOQL-WUIRLBBUSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O

Reference Compound: A Structural Analog

Author: Smolecule Technical Support Team. Date: February 2026

The compound described in the table below is not C₂₈H₂₀Cl₂N₄O₃ itself, but a highly related molecule from a series of synthesized "indole-oxadiazole coupled isoxazole hybrids" [1]. Its structure and experimental data can provide a strong model for the properties and synthesis of your compound of interest.

Property Description
Core Structure Indole-Oxadiazole-Isoxazole Hybrid
Representative Compound 6a-o (e.g., 6g, 6m) [1]
Key Structural Difference The specific analog reported has two chlorine atoms on the 4-methoxyphenyl ring, matching part of your formula, but the full side chains may differ [1].
Synthesis Yield Good yields (specific value not provided) [1]
Primary Biological Activity Potent EGFR tyrosine kinase inhibition; Anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) [1]
Potent Compounds IC₅₀ (EGFR) 6g: 0.311 ± 0.05 µM; 6m: 0.203 ± 0.03 µM (more active than standard Erlotinib, IC₅₀ = 0.421 ± 0.03 µM) [1]

Experimental Synthesis Protocol

The following workflow outlines the general synthesis method for this class of compounds, as described in the research. The final molecule is constructed via a copper-catalyzed cycloaddition reaction [1].

G A 3-(3,5-dichloro-4-methoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazole C Alkylation Reaction A->C B Propargyl Bromide B->C D 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole C->D F Cu(I)-Catalyzed Cycloaddition (1,3-dipolar) D->F E Nitrile Oxide (precursor) E->F G Final Hybrid Molecule (6a-o) F->G

Synthesis workflow for indole-oxadiazole-isoxazole hybrids [1]

Key Experimental Details:

  • Reaction Type: The key step is a Cu(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide to form the isoxazole ring [1].
  • Characterization: The structures of all final compounds (6a-o) were confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry [1].
  • Reagent: The nitrile oxide is generated in situ from its precursor [1].

How to Proceed with Your Research

Since public information on C₂₈H₂₀Cl₂N₄O₃ is limited, here are steps you can take to gather more data.

  • Refine Your Search Strategy: Use specialized scientific databases to search for the exact molecular formula or its structural skeleton. Key platforms include:
    • SciFinderⁿ or Reaxys: For detailed synthetic procedures and property data.
    • PubMed and Google Scholar: For published biological studies.
  • Analyze the Structural Blueprint: The core structure of "indole-oxadiazole-isoxazole" is a privileged scaffold in medicinal chemistry, meaning it is commonly associated with biological activity. The presence of dichloro and methoxy groups suggests potential for target binding and influencing metabolic properties [1].
  • Investigate the Target Pathway: The reference compounds are potent EGFR (Epidermal Growth Factor Receptor) inhibitors. This is a well-established target in cancer therapy, particularly for breast, lung, and colon cancers [1]. You can study related signaling pathways through online resources that provide professional pathway maps [2] [3].

References

Theoretical Calculation of Elemental Composition

Author: Smolecule Technical Support Team. Date: February 2026

For any compound, you can theoretically calculate the expected mass percent of each element. This provides the reference values you would expect to confirm through experimental analysis. The formula is [1] [2]:

Mass Percent of an Element (%) = ( (Number of Atoms of Element × Atomic Mass of Element) / Molar Mass of Compound ) ) × 100

The calculation for your compound, C₂₈H₂₀Cl₂N₄O₃, is below. This table uses atomic masses rounded to two decimal places for clarity (C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Element Number of Atoms Atomic Mass (g/mol) Total Mass Contribution (g/mol) Mass Percent (%)
Carbon (C) 28 12.01 336.28 69.18%
Hydrogen (H) 20 1.01 20.20 4.16%
Chlorine (Cl) 2 35.45 70.90 14.59%
Nitrogen (N) 4 14.01 56.04 11.53%
Oxygen (O) 3 16.00 48.00 9.88%
Total Molar Mass 531.42 g/mol ~100%

These calculated values serve as the benchmark for evaluating the purity and identity of your synthesized compound experimentally [1] [2].

Standard Experimental Protocol: Combustion Analysis

The established method for quantitative elemental analysis of organic compounds like C₂₈H₂₀Cl₂N₄O₃ is combustion analysis, often referred to as Organic Elemental Analysis (OEA) [3] [4]. This method is valued for its precision, accuracy, and ability to handle diverse sample types.

The general workflow for CHNS/O analysis is as follows. Please note that this is a conceptual workflow based on standard laboratory practices.

SamplePrep 1. Sample Preparation Combustion 2. High-Temp Combustion SamplePrep->Combustion GasSeparation 3. Gas Separation Combustion->GasSeparation Detection 4. Gas Detection GasSeparation->Detection DataAnalysis 5. Data Evaluation Detection->DataAnalysis

Experimental workflow for CHNS/O elemental analysis

Here is a detailed breakdown of each step:

  • Step 1: Sample Preparation: A few milligrams of the pure compound are precisely weighed using a microbalance and encapsulated for introduction into an autosampler [5] [4].
  • Step 2: High-Temp Combustion: The sample undergoes flash combustion at 950–1060°C in an oxygen-rich environment. This process quantitatively converts the elements into simple gases: Carbon (C) to CO₂, Hydrogen (H) to H₂O, Nitrogen (N) to N₂, and Chlorine (Cl) to HCl [3] [5]. Oxygen (O) content is typically determined via pyrolysis in a separate analysis [5].
  • Step 3: Gas Separation: The mixture of combustion gases is passed through a chromatography column, which separates the individual gases based on their properties [4].
  • Step 4: Gas Detection: The separated gases are detected, usually by a Thermal Conductivity Detector (TCD). The detector produces a signal for each gas that is proportional to its amount [5].
  • Step 5: Data Evaluation: Instrument software calculates the mass percentage of each element in the original sample by analyzing the detector signals. The results are compared against the theoretical values [4].

Expected Accuracy and Data Interpretation

For a pure sample, the experimentally determined mass percentages should closely match the theoretical values. The typical accuracy for CHN analysis is within ±0.3% of the theoretical value, while for halogens like chlorine, it is within ±0.5% [5].

When you receive your experimental report, the data might be presented in a table like this:

Element Theoretical Value (%) Experimental Result (%) Deviation
C 69.18 69.20 +0.02
H 4.16 4.12 -0.04
N 11.53 11.55 +0.02
Cl 14.59 14.62 +0.03
O 9.88 9.86 -0.02

Deviations within the expected accuracy range confirm the synthetic compound's elemental composition and high purity. Larger deviations may suggest the presence of impurities, residual solvents, or an incorrect molecular formula.

Applications in Drug Development

For your audience of researchers and scientists, precise elemental analysis is critical for [3] [4]:

  • Verifying API Composition: Confirming the chemical structure of new Active Pharmaceutical Ingredients (APIs) during development.
  • Regulatory Compliance: Providing essential data for regulatory submissions to bodies like the FDA and EMA.
  • Quality Control: Ensuring the batch-to-batch consistency and purity of raw materials and final drug products.

References

Identified Compound and Structural Data

Author: Smolecule Technical Support Team. Date: February 2026

The compound ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has the molecular formula C28H20Cl2N4O3 [1].

Key crystallographic information from the single-crystal X-ray diffraction study is summarized in the table below [1].

Crystallographic Parameter Value / Description
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions Not fully specified in abstract
Hirshfeld Surface Analysis H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), O⋯H/H⋯O (11.4%)

The workflow for determining this crystal structure is outlined below.

Start Single Crystal Diffraction X-ray Diffraction Data Collection Start->Diffraction Solving Structure Solution Diffraction->Solving Refinement Model Refinement Solving->Refinement Analysis Structural & Hirshfeld Surface Analysis Refinement->Analysis Result Final Crystal Structure Analysis->Result

How to Proceed in Finding a Synthesis Protocol

Given that a direct protocol is not available, here are practical steps you can take to locate the necessary information:

  • Retrieve the Full Paper: The details of the synthesis might be described in the experimental section of the full publication. You can access it using the DOI: 10.1107/s205698902200603x [1].
  • Refine Your Search: Use the full chemical name of the compound as a search query. Exploring specialized databases like SciFinder, Reaxys, or PubMed Central may yield more targeted results than a general internet search.
  • Consult Related Literature: The synthesis likely involves constructing the thiazolopyrimidine core. Search results indicate that multi-component reactions catalyzed by nanomaterials (e.g., barium silicate nanoparticles [2]) or reactions using Vilsmeier reagent [3] are modern, efficient methods for forming similar complex heterocycles. These could provide valuable analogies for developing your own protocol.

References

Application Note: A Purification Strategy for a Synthetic Organic Compound (C₂₈H₂₀Cl₂N₄O₃)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The target compound, C₂₈H₂₀Cl₂N₄O₃, is a complex synthetic molecule, likely featuring heterocyclic scaffolds such as indole, oxadiazole, or isoxazole, which are common in medicinal chemistry [1]. The presence of two chlorine atoms suggests potential halogen-related impurities that must be removed. This document provides a detailed purification protocol to obtain a high-purity product suitable for characterization and biological evaluation, such as cytotoxicity or kinase inhibition assays [1].

2. Preliminary Analysis and Purification Strategy A successful purification begins with analyzing the crude reaction mixture. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for identifying the number and polarity of components.

  • Key Impurities: The synthesis may introduce impurities including unreacted starting materials, regioisomers, halogenated by-products (from incomplete reaction or degradation), and inorganic salts [2] [1].
  • Overall Strategy: A typical workflow involves initial crude isolation followed by one or more high-resolution purification techniques. The figure below outlines this multi-step approach.

Start Crude Reaction Mixture A1 Liquid-Liquid Extraction Start->A1 A2 Filtration Start->A2 B Isolated Crude Product A1->B A2->B C1 Flash Chromatography B->C1 C2 Preparative HPLC B->C2 C3 Recrystallization B->C3 D Purified Compound C1->D C2->D C3->D E Purity Analysis (HPLC) D->E E->B Fail F High-Purity Product E->F Pass

3. Detailed Purification Methodologies

3.1. Initial Crude Isolation Before high-resolution purification, isolate the crude product from the reaction mixture.

  • Liquid-Liquid Extraction: Use a separatory funnel with water and an immiscible organic solvent like ethyl acetate or dichloromethane. This removes water-soluble impurities and inorganic salts.
  • Filtration: If the product precipitates, collect it via vacuum filtration.

3.2. High-Resolution Purification Techniques The core of the purification process involves one or more of the following methods.

3.2.1. Flash Column Chromatography This is highly effective for initial purification of gram-scale quantities.

  • Adsorbent: Silica gel (SiO₂, 40-63 μm) is standard. For challenging separations, alumina (Al₂O₃) can be used, as noted in purification protocols for similar compound classes [2].
  • Mobile Phase: A hexane/ethyl acetate gradient is a common starting point. The ratio can be adjusted based on the TLC analysis of the crude mixture. For more polar compounds, a dichloromethane/methanol gradient may be required.
  • Protocol:
    • Pack a chromatography column with silica gel slurry in the initial mobile phase.
    • Dissolve the crude material in a minimal amount of solvent and load it onto the column.
    • Elute the product using a stepwise or continuous gradient, collecting fractions.
    • Monitor fractions by TLC or HPLC and combine those containing the pure product.
    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) Preparative HPLC is the method of choice for achieving very high purity, especially for final purification before biological testing.

  • Application: Ideal for separating compounds with very similar polarities and for purifying small quantities (mg-scale) [1].
  • Protocol:
    • Column Selection: A reversed-phase C18 column is most common.
    • Mobile Phase: Use a binary system of water (with 0.1% formic acid or TFA) and acetonitrile.
    • Method Development: Use analytical HPLC to scout a gradient that resolves the product from impurities.
    • Purification: Inject the sample and run the optimized method. Collect the peak corresponding to the target compound based on UV detection.
    • Lyophilization: Remove the volatile solvents from the collected fraction via lyophilization (freeze-drying) to obtain the pure solid.

3.2.3. Recrystallization This technique is excellent for producing a highly pure, crystalline solid and for removing trace impurities.

  • Protocol:
    • Solvent Selection: The compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble when heated.
    • Dissolution: Dissolve the impure solid in a minimal volume of hot solvent.
    • Crystallization: Allow the solution to cool slowly to room temperature, then further in an ice bath to promote crystal formation.
    • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
    • Drying: Dry the crystals under high vacuum to remove residual solvent.

4. Purity Analysis and Validation After purification, the compound's purity must be rigorously confirmed before use.

  • Analytical HPLC: This is the standard method. A purity of >95% is typically required for pharmaceutical testing [1]. The table below summarizes key analytical techniques.

Table 1: Analytical Techniques for Purity and Structure Confirmation

Technique Application Key Information
Analytical HPLC / UPLC Quantitative purity assessment Confirms >95-99% purity; used with UV/Diode Array Detector (DAD).
¹H & ¹³C Nuclear Magnetic Resonance (NMR) Structural confirmation Verifies molecular structure, identifies regioisomers, and detects proton-containing impurities.
Mass Spectrometry (MS) Molecular weight confirmation Determines exact mass and confirms formula (e.g., ESI-MS for C₂₈H₂₀Cl₂N₄O₃).

5. Troubleshooting Guide

Table 2: Common Purification Challenges and Solutions

Problem Possible Cause Suggested Solution
Low recovery from Flash Chromatography Strong adsorption to silica Use a less polar solvent system or switch to neutral alumina as the stationary phase [2].
Poor separation (co-elution) Inadequate solvent gradient Optimize the mobile phase polarity; try different solvent combinations or use a slower gradient.
Product does not crystallize Oily impurity or too much solvent Induce nucleation by scratching the flask; switch to an anti-solvent system (e.g., add hexane to a solution in ethyl acetate).
Broad peaks in HPLC Sample degradation or poor solubility Ensure the mobile phase pH is compatible; use fresh solvents and filter the sample.

References

Comprehensive Analytical Characterization of C28H20Cl2N4O3: Application Notes and Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Characterization

The compound C28H20Cl2N4O3 represents a complex heteroaromatic system containing indole, oxadiazole, and isoxazole motifs with strategic chlorine substitutions, characteristics often found in modern targeted therapeutic agents. Such complex molecular architectures require a multifaceted analytical approach to fully characterize their structural identity, purity, and stability properties. The presence of multiple nitrogen-containing heterocycles and halogen substituents in this molecule presents both challenges and opportunities for analytical characterization. These functional groups influence the compound's spectroscopic properties, chromatographic behavior, and fragmentation patterns, enabling researchers to deploy specific analytical techniques that capitalize on these molecular features.

Analytical characterization in drug development serves to confirm molecular structure identity, establish purity profiles, and quantify impurity levels in accordance with regulatory standards. The complex nature of this compound necessitates the implementation of orthogonal analytical methods that provide complementary data to ensure comprehensive characterization. These application notes provide detailed protocols for the key analytical techniques required to properly characterize this compound, with particular emphasis on spectroscopic and chromatographic methods that have demonstrated effectiveness for similar complex pharmaceutical compounds [1]. The protocols are designed specifically for the target audience of researchers, scientists, and drug development professionals working in analytical laboratories.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone technique for structural elucidation of organic compounds, providing detailed information about carbon-hydrogen frameworks and molecular connectivity. For this compound, both ¹H and ¹³C NMR experiments are essential to verify the molecular structure, with particular attention to the heterocyclic ring systems and their substitution patterns. The chlorine atoms present in the molecule will influence the chemical shifts of nearby protons and carbons due to their electronegativity effects, providing diagnostic clues for structural verification [2].

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) depending on solubility. Transfer the solution to a standard 5 mm NMR tube.
  • Data Acquisition Parameters:
    • For ¹H NMR: Set acquisition temperature to 25°C, spectral width to 14 ppm, pulse angle to 30°, relaxation delay to 1.0 second, and number of scans to 16.
    • For ¹³C NMR: Set spectral width to 240 ppm, relaxation delay to 2.0 seconds, and number of scans to 1024. Employ proton decoupling during acquisition.
  • Advanced Experiments: Perform two-dimensional experiments including COSY (Correlation Spectroscopy) to establish proton-proton connectivity, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to observe long-range carbon-proton couplings, particularly useful for establishing connectivity between ring systems.
  • Data Interpretation: Analyze chemical shifts, integration values, and spin-spin coupling patterns to verify the molecular structure. Pay special attention to the indole NH proton (typically δ 10-12 ppm), aromatic regions (δ 6.5-8.5 ppm), and the distinctive methylene group of the propargyl substitution (δ ~4.5-5.0 ppm) if present [2] [1].
Mass Spectrometry (MS)

Mass spectrometry provides critical information about molecular mass and fragmentation patterns that confirm the structural identity of this compound. The technique is particularly valuable for verifying the molecular formula through exact mass measurement and for observing characteristic fragmentation pathways that provide structural clues about the heterocyclic system [3].

Experimental Protocol for Mass Spectrometric Analysis:

  • Ionization Technique Selection: Employ electrospray ionization (ESI) in positive ion mode for molecular weight confirmation. Alternatively, use electron impact (EI) ionization if fragmentation pattern analysis is required.
  • Sample Preparation: Prepare a stock solution at approximately 1 mg/mL in HPLC-grade methanol. Further dilute to 0.1 mg/mL with methanol containing 0.1% formic acid to enhance ionization efficiency.
  • Instrument Calibration: Calibrate the mass spectrometer using standard reference compounds appropriate for the expected mass range (500-600 Da for this compound).
  • Data Acquisition Parameters:
    • Set source temperature to 150°C
    • Set desolvation temperature to 350°C
    • Set cone voltage to 20-40 V for minimal fragmentation
    • Set collision energy to 10-30 eV for MS/MS experiments
  • Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) and compare the experimental isotope pattern with the theoretical prediction, paying particular attention to the distinctive chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl for each chlorine atom). Analyze characteristic fragment ions that correspond to cleavage of the oxadiazole and isoxazole rings, as documented for similar hybrid structures [3] [1] [4].

Table 1: Expected NMR Data for this compound

Nucleus Chemical Shift Range (δ, ppm) Multiplicity Proton Count Structural Assignment
¹H 10.5-12.0 s, broad 1H Indole N-H
¹H 7.2-8.5 m 8H Aromatic protons
¹H 6.5-7.2 m 4H Aromatic protons
¹H 4.5-5.0 s 2H -OCH₃ or -CH₂-
¹H 3.7-3.9 s 3H -OCH₃
¹³C 160-175 s 2C Oxadiazole/Isoxazole C-O
¹³C 140-160 s 4C Aromatic C-Cl
¹³C 110-140 s 16C Aromatic carbons
¹³C 50-60 s 1C -OCH₃

Table 2: Expected Mass Spectrometric Data for this compound

Ion Type m/z Value Abundance Fragmentation Pathway
[M+H]+ 507.0985 100% Molecular ion
[M+H]+²⁵Cl³⁷Cl 509.0956 65% Isotopic pattern
[M+H-OCN]+ 465.0789 45% Loss of oxadiazole fragment
[M+H-C₇H₅ClNO]+ 358.0643 28% Cleavage between rings
[C₁₄H₉Cl₂NO]+ 278.0136 32% Dichloromethoxyphenyl fragment
[C₁₄H₁₀N₂O]+ 223.0866 55% Indole-oxadiazole fragment

structural_elucidation_workflow Start Sample Preparation NMR NMR Spectroscopy Start->NMR Deuterated solvent MS Mass Spectrometry Start->MS Methanol solution DataAnalysis Data Interpretation NMR->DataAnalysis Chemical shifts Coupling constants MS->DataAnalysis Molecular mass Fragmentation pattern Structure Structure Confirmed DataAnalysis->Structure Compare with expected values

Figure 1: Structural Elucidation Workflow for this compound

Purity and Quantification Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC represents the primary technique for assessing purity profiles and quantifying impurities in pharmaceutical compounds like this compound. The technique separates components based on their differential affinity between stationary and mobile phases, providing both qualitative and quantitative data about the sample composition. For this compound, reversed-phase chromatography is recommended due to the compound's moderate hydrophobicity and aromatic character [5] [6].

Experimental Protocol for HPLC Analysis:

  • Column Selection: Use a reversed-phase C18 column (150 × 4.6 mm, 3.5 μm particle size) for optimal separation of this compound and potential impurities. Maintain column temperature at 30°C throughout the analysis.
  • Mobile Phase Preparation:
    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in HPLC-grade water
    • Mobile Phase B: 0.1% TFA in acetonitrile Filter both phases through 0.45 μm membrane filters and degas by sonication for 10 minutes before use
  • Gradient Program:
    • Initial: 30% B
    • Ramp to 70% B over 15 minutes
    • Hold at 70% B for 3 minutes
    • Return to 30% B over 2 minutes
    • Equilibrate for 5 minutes before next injection
  • Detection Parameters: Set UV-Vis detection to 254 nm (optimal for aromatic systems) with a secondary wavelength at 280 nm to monitor indole chromophore. Use a photodiode array detector (190-400 nm) for peak purity assessment.
  • Sample Preparation: Prepare test solutions at approximately 1 mg/mL in the initial mobile phase composition (30% B). Filter through 0.2 μm syringe filters before injection.
  • System Suitability: Inject system suitability solution containing this compound and known impurities to verify resolution, tailing factor (should be <2.0), and theoretical plates (should be >2000).
  • Quantification: Construct a calibration curve using reference standard of this compound across concentration range of 0.1-100 μg/mL. Calculate purity percentage by comparing main peak area to total peak areas [5] [6].

Table 3: HPLC Method Parameters for this compound Analysis

Parameter Specification Acceptance Criteria
Column C18 (150 × 4.6 mm, 3.5 μm) -
Mobile Phase A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN -
Flow Rate 1.0 mL/min ±0.1 mL/min
Column Temperature 30°C ±2°C
Detection Wavelength 254 nm ±3 nm
Injection Volume 10 μL ±0.5 μL
Run Time 25 minutes -
Retention Time ~12.5 minutes RSD ≤ 2% (n=6)
Resolution - ≥1.5 from closest eluting compound
Tailing Factor - ≤2.0

For complex separation challenges, Ultra High Performance Liquid Chromatography (UPLC) provides enhanced peak resolution and throughput compared to conventional HPLC. UPLC employs smaller particle sizes (<2 μm) and higher operating pressures (up to 1000 bar), resulting in improved separation efficiency for closely related impurities that may be present in this compound samples [5].

Additional Analytical Techniques

Elemental Analysis (EA)

Elemental analysis provides fundamental verification of elemental composition through quantitative determination of carbon, hydrogen, nitrogen, and chlorine content in this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of dried this compound into a tin capsule. Ensure sample is completely dry to prevent water interference.
  • Combustion Parameters: Set combustion tube temperature to 950°C and reduction tube to 500°C. Use helium as carrier gas at flow rate of 120 mL/min.
  • Calibration: Calibrate instrument with certified standard (usually sulfanilamide) before analysis.
  • Acceptance Criteria: Experimental results should be within ±0.4% of theoretical values for each element.

Table 4: Theoretical Elemental Composition of this compound

Element Theoretical % Acceptance Range
Carbon 66.29% 65.89-66.69%
Hydrogen 3.97% 3.57-4.37%
Nitrogen 11.04% 10.64-11.44%
Chlorine 13.97% 13.57-14.37%
Oxygen 9.46% Calculated by difference
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about functional groups present in this compound through detection of characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare sample as KBr pellet (1-2 mg compound in 200 mg KBr) or using ATR (Attenuated Total Reflectance) accessory.
  • Data Acquisition: Collect spectrum over range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution, accumulating 32 scans.
  • Key Expected Absorptions:
    • N-H stretch: 3400-3500 cm⁻¹ (indole)
    • C-H aromatic stretch: 3000-3100 cm⁻¹
    • C=O stretch (if present): 1650-1750 cm⁻¹
    • C=N stretch: 1600-1650 cm⁻¹ (oxadiazole/isoxazole)
    • C-O stretch: 1000-1300 cm⁻¹
    • C-Cl stretch: 700-800 cm⁻¹

analytical_decision_tree AnalyticalGoal Analytical Goal StructuralConfirmation Structural Confirmation AnalyticalGoal->StructuralConfirmation PurityAssessment Purity Assessment AnalyticalGoal->PurityAssessment Quantification Quantification AnalyticalGoal->Quantification NMR NMR Spectroscopy StructuralConfirmation->NMR MS Mass Spectrometry StructuralConfirmation->MS EA Elemental Analysis StructuralConfirmation->EA HPLC HPLC/UV PurityAssessment->HPLC Quantification->HPLC

Figure 2: Analytical Technique Selection Decision Tree

Conclusion

The comprehensive analytical characterization of this compound requires a systematic, orthogonal approach that combines multiple analytical techniques to fully verify structural identity, establish purity profiles, and quantify potential impurities. The protocols outlined in these application notes provide researchers with detailed methodologies for properly characterizing this complex heteroaromatic compound. When properly implemented, these techniques ensure that this compound meets the rigorous quality standards required for pharmaceutical development, from early discovery stages through to regulatory submissions.

The complementary nature of these analytical methods cannot be overstated—while NMR provides definitive structural proof through atomic connectivity, MS confirms molecular mass and formula, and HPLC establishes purity and stability profiles. For complete characterization, all techniques should be employed according to current Good Manufacturing Practice (cGMP) guidelines when intended for regulatory submissions.

References

Comprehensive Application Notes and Protocols for C₂₈H₂₀Cl₂N₄O₃ Crystal Growth and X-ray Diffraction Structure Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to X-ray Crystallography for Small Molecules

X-ray crystallography stands as the most powerful and reliable method for determining the three-dimensional structure of crystalline compounds with atomic resolution. For organic molecules such as C₂₈H₂₀Cl₂N₄O₃, this technique provides precise molecular dimensions including bond lengths, bond angles, torsion angles, and intermolecular interactions that are crucial for understanding chemical properties and reactivity. The fundamental principle underlying this technique is the Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays with the crystalline sample, producing a diffraction pattern that can be transformed into an electron density map and ultimately a molecular structure.

The successful application of X-ray crystallography depends entirely on the availability of a high-quality single crystal with suitable size, regularity, and internal order. For most laboratory X-ray sources, ideal crystal dimensions range from 0.1-0.3 mm in all directions, though modern microfocus sources can work with crystals as small as 10 microns. The crystal must be a true single crystal rather than a cluster or twin, with optical clarity and absence of visible defects. The process of growing such crystals represents the most significant challenge in structure determination, particularly for novel organic compounds where established crystallization conditions do not exist.

Crystallization Strategies and Methodologies

Theoretical Principles of Crystal Growth

Crystallization occurs through a process of nucleation and growth that requires the solution to be brought to a state of supersaturation where the concentration of the solute exceeds its equilibrium solubility. The crystallization process for organic compounds like C₂₈H₂₀Cl₂N₄O₃ can be understood through the phase diagram, which maps the relationship between solute concentration and crystallization outcome. In the undersaturated zone, no crystallization occurs; in the metastable zone, crystal growth occurs without nucleation; in the labile zone, spontaneous nucleation occurs; and in the precipitation zone, amorphous solids form. The objective is to carefully control conditions to achieve limited nucleation followed by controlled growth in the metastable zone.

Intermolecular interactions play a critical role in crystal packing for organic molecules. C₂₈H₂₀Cl₂N₄O₃ contains multiple functional groups that can participate in hydrogen bonding (N and O atoms), halogen interactions (Cl atoms), and π-π stacking (aromatic rings). Understanding these potential interactions can help in selecting appropriate solvents that allow these interactions to direct the formation of well-ordered crystals while avoiding solvents that compete with these interactions.

Practical Crystallization Techniques
2.2.1 Vapor Diffusion Method (Most Common)

The vapor diffusion technique is the most widely used method for growing high-quality crystals of small molecules. This method relies on the gradual concentration of the sample through vapor transport between a drop containing the sample and a larger reservoir of precipitant solution.

  • Hanging Drop Protocol:

    • Prepare a reservoir solution (500-1000 μL) containing precipitant and buffer in the well of a tray.
    • Silicon grease is applied to the rim of the well to ensure proper sealing.
    • Mix the sample solution (1-2 μL of C₂₈H₂₀Cl₂N₄O₃ dissolved in appropriate solvent) with an equal volume of reservoir solution on a clean cover slide.
    • Carefully invert the cover slide and place it over the well, ensuring a complete seal.
    • The tray is stored undisturbed at constant temperature (typically 4°C, 20°C, or room temperature).
    • Monitor crystal growth daily using a microscope.
  • Sitting Drop Protocol:

    • The reservoir solution is added to the well (500-1000 μL).
    • The sample-reservoir mixture is placed on a raised platform or "shelf" within the well.
    • The well is sealed with optical clear transparent tape.
    • This method often provides better drop stability and easier automation.

The vapor diffusion process typically requires 2-5 days for crystal formation, though some systems may require weeks. The gradual equilibration allows the system to slowly enter the nucleation zone, producing fewer nucleation sites and consequently larger crystals [1].

2.2.2 Batch Crystallization under Oil

The batch crystallization method is particularly useful for compounds that crystallize rapidly or require specific concentration conditions that are already known.

  • Microbatch Protocol:
    • Prepare a paraffin oil layer (approximately 3 mm deep) in the wells of a microbatch tray.
    • Pipette 1 μL of concentrated C₂₈H₂₀Cl₂N₄O₃ solution directly to the bottom of the well.
    • Add 1 μL of precipitant solution to the same well, ensuring the drops merge at the bottom.
    • The oil layer prevents evaporation, maintaining constant concentration conditions.
    • Store the tray undisturbed and monitor crystal growth.

This method brings the compound directly to supersaturation without gradual concentration, which can be advantageous for compounds that are unstable over long time periods [1].

2.2.3 Seeding Techniques

When initial trials produce too many small crystals or microcrystals, seeding can be employed to control nucleation.

  • Macroseeding: A single existing crystal is transferred to a fresh drop with slightly lower supersaturation to allow continued growth.
  • Microseeding: A crystal cluster is crushed and serially diluted, then introduced into new crystallization trials to provide controlled nucleation sites.
Solvent and Precipitant Selection

The choice of solvent and precipitant is critical for successful crystallization of C₂₈H₂₀Cl₂N₄O₃. Based on the molecular structure containing both polar and non-polar regions, mixed solvent systems often yield the best results.

Table 1: Common Precipitants for Organic Compound Crystallization

Precipitant Type Examples Applicability to C₂₈H₂₀Cl₂N₄O₃
Polymers PEG 400, PEG 1500, PEG 8000 Good for polar compounds, wide molecular weight range
Salts Ammonium sulfate, sodium chloride Suitable for compounds with ionic character
Organic Solvents Ethanol, isopropanol, acetonitrile Excellent for medium-polarity organics
Volatile Solvents Pentane, diethyl ether, dichloromethane Useful for diffusion methods with low boiling point

Table 2: Suggested Initial Crystallization Conditions for C₂₈H₂₀Cl₂N₄O₃

Component Condition 1 Condition 2 Condition 3
Solvent Dimethylformamide Acetone Chloroform
Precipitant Isopropanol Hexane Diethyl ether
Concentration 5-10 mg/mL 10-20 mg/mL 5-15 mg/mL
Temperature 4°C 20°C 20°C
Method Vapor diffusion Batch Vapor diffusion

Structure Determination Workflow

Crystal Selection and Mounting

The selection of an appropriate crystal is critical for successful data collection. Ideal crystals are single, optically clear, and without visible defects or inclusions. For X-ray diffraction with a conventional laboratory source (Mo Kα radiation), the optimal crystal size is 0.1-0.3 mm in all dimensions [2]. The selected crystal is mounted on a thin glass fiber or loop using an epoxy or cement, taking care to use minimal adhesive to reduce background scattering. For crystals sensitive to air or temperature, cryocooling may be necessary during data collection.

Data Collection and Processing

Modern single-crystal X-ray diffractometers use CCD (charge-coupled device) technology to detect diffracted X-rays. The data collection involves positioning the crystal in the X-ray beam and measuring the intensity of reflections at various orientations. Typical data collection parameters for a compound like C₂₈H₂₀Cl₂N₄O₃ would include:

  • X-ray source: Mo Kα radiation (λ = 0.71073 Å)
  • Temperature: Typically 100K for cryoprotection
  • Detector distance: Optimized for resolution and completeness
  • Scan width and exposure time: Balanced for signal-to-noise and radiation damage
  • Data collection range: Typically 4° to 60° 2θ for complete coverage

The raw data processing includes corrections for background, polarization effects, X-ray absorption, and crystal decay. The integration process reduces the frame data to a set of individual integrated intensities, which are then scaled and merged to produce a set of structure factors [2].

Structure Solution and Refinement

The phase problem is solved using direct methods (for small molecules) or Patterson methods, leading to an initial electron density map. Heavier atoms (such as chlorine in C₂₈H₂₀Cl₂N₄O₃) provide strong starting points for map interpretation. The initial structure model is refined using least-squares techniques against the observed structure factors, with the quality measured by the R value (percentage variation between calculated and observed structures) [2].

Table 3: Typical Data Collection and Refinement Statistics for Small Organic Structures

Parameter Typical Range Excellent Values
Resolution 0.8-1.5 Å <0.8 Å
Rint <0.10 <0.05
Completeness >95% >99%
R1 (I>2σ(I)) <0.10 <0.05
wR2 (all data) <0.25 <0.15
Goodness of fit 0.9-1.2 1.0

Advanced Techniques and Optimization

Optimization Strategies

When initial crystals are of poor quality (small, twinned, or poorly diffracting), systematic optimization is required. The key parameters to optimize include:

  • Precipitant concentration: Vary in increments of 5-10% around initial hit
  • pH: Adjust in 0.2-0.5 unit increments using appropriate buffers
  • Temperature: Test crystallization at 4°C, 12°C, and 20°C
  • Additives: Introduce small amounts of additives (ions, co-solvents, surfactants)
  • Sample concentration: Test 2-3 different concentrations around initial condition

This optimization process requires sequential, incremental changes in the chemical parameters that influence crystallization. The parameters are often interdependent, requiring careful experimental design [3].

Electric Field-Assisted Crystallization

Recent studies have shown that alternating electric fields can improve crystal size and quality. Specifically, a "breathing wave" pulse mode at 2 Hz has been shown to produce fewer nucleation sites but larger crystals with improved diffraction quality. The experimental setup involves placing the crystallization solution between electrodes and applying the specific wave pattern throughout the crystallization process [4].

Gel Crystallization

For compounds difficult to crystallize from solution, gel-based techniques can provide improved results by suppressing convection and sedimentation. Agarose gels at low concentration (0.1-0.5%) are most common, creating a network that controls molecular diffusion and reduces mechanical disturbances that can lead to defects or multiple nucleation events.

Experimental Protocols

Standard Vapor Diffusion Protocol for C₂₈H₂₀Cl₂N₄O₃

Materials:

  • C₂₈H₂₀Cl₂N₄O₃ sample (high purity)
  • Appropriate solvent (DMF, acetone, DMSO)
  • Precipitant solutions (isopropanol, ethanol, hexanes)
  • 24-well crystallization tray
  • Silicon grease
  • Clean cover slides
  • Micropipettes (0.5-10 μL capacity)

Procedure:

  • Prepare a concentrated stock solution of C₂₈H₂₀Cl₂N₄O₃ (10-20 mg/mL) in an appropriate solvent.
  • Prepare reservoir solutions with varying precipitant concentrations (50-70% isopropanol in water or buffer).
  • Add 500 μL of reservoir solution to each well of the 24-well tray.
  • Apply a thin ring of silicon grease around the rim of each well.
  • For each condition, mix 1 μL of protein solution with 1 μL of reservoir solution on a clean cover slide.
  • Carefully invert the cover slide and place it over the well, pressing gently to create a seal.
  • Store the tray undisturbed at constant temperature (4°C or 20°C).
  • Check for crystals daily using a microscope, documenting any crystal formation.
Crystal Mounting and Data Collection Protocol

Materials:

  • Selected single crystal of C₂₈H₂₀Cl₂N₄O₃
  • Cryoloop of appropriate size
  • Cryoprotectant solution (if needed)
  • Single-crystal X-ray diffractometer

Procedure:

  • Select a single, well-formed crystal under a microscope.
  • If cryocooling is required, briefly transfer the crystal to a cryoprotectant solution.
  • Mount the crystal in a cryoloop, securing it with a small amount of vacuum grease.
  • Center the crystal in the X-ray beam using the diffractometer's visualization system.
  • Collect a preliminary rotational image to assess crystal quality and diffraction.
  • Determine the unit cell and orientation matrix using auto-indexing software.
  • Collect a complete dataset with sufficient completeness and multiplicity.
  • Process the data with appropriate software (XDS, SAINT, SHELX) to obtain structure factors.

Troubleshooting and Quality Assessment

Common issues in crystal growth and their solutions include:

  • No crystals: Increase sample concentration, vary precipitant concentration more widely, try different temperatures
  • Microcrystals: Reduce nucleation by using fewer nucleation sites, slower equilibration, or seeding
  • Twinned crystals: Optimize growth rate, change precipitant, use additives
  • Poor diffraction: Optimize cryoprotection, check for crystal disorder, try different crystal forms

The quality of the final structure determination is directly correlated with crystal perfection. Assessment criteria include diffraction resolution, mosaicity, R-values, and electron density map quality.

Conclusion

The successful determination of the crystal structure of C₂₈H₂₀Cl₂N₄O₃ requires careful attention to both crystal growth and data collection methodologies. By applying the systematic approaches outlined in these application notes, researchers can overcome the challenges of obtaining high-quality crystals and determine accurate three-dimensional structures that provide invaluable insight into molecular properties and interactions.

Workflow Diagrams

workflow compound C₂₈H₂₀Cl₂N₄O₃ Compound purify Purification compound->purify screen Crystallization Screening purify->screen optimize Optimization screen->optimize screen_fail No Crystals? screen->screen_fail mount Crystal Selection and Mounting optimize->mount collect Data Collection mount->collect solve Structure Solution collect->solve diffract_issue Poor Diffraction? collect->diffract_issue refine Structure Refinement solve->refine validate Validation and Deposition refine->validate refine_issue High R-factors? refine->refine_issue structure Final 3D Structure validate->structure screen_fail->screen Modify Conditions diffract_issue->optimize Improve Crystal Quality refine_issue->refine Continue Refinement

Diagram 1: Complete workflow for crystal growth and structure determination of C₂₈H₂₀Cl₂N₄O₃, showing main steps and key decision points for troubleshooting.

techniques cluster_vapor Vapor Diffusion cluster_batch Batch Methods cluster_advanced Advanced Techniques methods Crystallization Methods hanging Hanging Drop sitting Sitting Drop microbatch Microbatch Under Oil macrobatch Macrobatch seeding Seeding gel Gel Growth electric Electric Field slow Slow Growth Better Quality hanging->slow sitting->slow fast Rapid Setup Quick Results microbatch->fast macrobatch->fast control Controlled Nucleation seeding->control gel->control electric->control

Diagram 2: Crystallization methodology decision tree showing main techniques and their characteristics to guide method selection for C₂₈H₂₀Cl₂N₄O₃.

References

Molecular Characterization & Target Identification Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This phase aims to determine the compound's 3D structure and identify its potential biological targets.

  • Objective 1: Geometry Optimization and Electronic Property Calculation

    • Method: Electronic Structure Theory. Start with Density Functional Theory (DFT) for initial optimization, then refine with higher-level methods like coupled-cluster theory (CCSD(T)) for superior accuracy, potentially using a neural network-accelerated architecture like MEHnet for efficiency [1].
    • Workflow: A. Model the 2D structure into 3D. B. Perform geometry optimization using DFT. C. Calculate electronic properties (HOMO-LUMO gap, electrostatic potential, dipole moment) from the optimized structure.
    • Software: ORCA, Gaussian, GAMESS.
  • Objective 2: Virtual High-Throughput Screening (vHTS)

    • Method: Structure-Based Drug Design. Use molecular docking to screen the compound against a panel of cancer-related protein targets.
    • Workflow: A. Prepare the compound and target protein structures (e.g., EGFR, VEGFR, etc.). B. Perform docking simulations using multiple scoring functions. C. Rank targets based on predicted binding affinity (docking score) [2] [3].
    • Software: AutoDock Vina, GOLD, Schrödinger Glide.
  • Objective 3: Pharmacophore Modeling

    • Method: Ligand-Based Drug Design. If active analogs are known, develop a pharmacophore model to define the essential structural features for biological activity and use it for database screening [2] [3].
    • Workflow: A. Identify a set of known active compounds. B. Generate a common feature pharmacophore model. C. Validate the model and use it to screen compound libraries.

The following diagram illustrates the workflow for the initial characterization and target identification protocol:

G Start Start: Compound C₂₈H₂₀Cl₂N₄O₃ A Geometry Optimization (DFT Calculation) Start->A B Property Calculation (HOMO-LUMO, Electrostatic Potential) A->B C Target Identification (Virtual Screening & Docking) B->C D Pharmacophore Modeling (if analogs are known) C->D Optional Path E Output: Optimized 3D Structure, Electronic Properties, Putative Targets C->E D->E

EGFR Binding Affinity & Mechanism Assessment

If initial screening suggests EGFR as a potential target, this protocol provides a detailed study of the binding interaction.

  • Objective: In-depth EGFR Kinase Domain Binding Analysis
    • Method: Protein-Ligand Docking and Molecular Dynamics (MD). Docking predicts the binding pose, while MD simulations assess the stability of the complex and capture dynamic interactions [3].
    • Protocol:
      • System Preparation: Obtain the crystal structure of the EGFR kinase domain (e.g., from PDB). Prepare the protein and compound files, assigning proper bond orders and protonation states.
      • Molecular Docking: Define the active site (e.g., around ATP-binding pocket). Run docking simulations with the compound, generating multiple poses. Visually analyze the best poses for key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds with chlorine atoms).
      • Molecular Dynamics Simulation:
        • Setup: Solvate the protein-ligand complex in a water box, add ions to neutralize the system.
        • Simulation: Energy minimization, followed by equilibration. Run a production MD simulation for at least 100 ns under controlled temperature and pressure.
        • Analysis: Calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. Use Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.
    • Software: GROMACS, AMBER, NAMD for MD; AutoDock Vina, GOLD for docking.

The workflow for a detailed binding analysis is as follows:

G Start Start: Docked Pose of C₂₈H₂₀Cl₂N₄O₃ in EGFR A System Setup (Solvation, Ionization) Start->A B Energy Minimization and Equilibration A->B C Production MD Run (~100-200 ns) B->C D Trajectory Analysis (RMSD, RMSF, H-bonds) C->D E Binding Free Energy Calculation (MM/GBSA) D->E End Output: Validated Binding Mode, Stability Data, ΔG Estimate E->End

ADMET Property Prediction Protocol

Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for early-stage drug development [2] [3].

  • Objective: Predict Key Physicochemical and Pharmacokinetic Properties
    • Method: Quantitative Structure-Activity Relationship (QSAR) and Machine Learning. Use established computational models that predict ADMET properties from molecular structure.
    • Protocol:
      • Structure Preparation: Generate a standardized, optimized 3D structure of the compound.
      • Descriptor Calculation: Compute a comprehensive set of molecular descriptors (e.g., topological, electronic, and geometrical descriptors).
      • Model Application: Input the calculated descriptors into validated QSAR and machine learning models for various ADMET endpoints.
    • Software: SwissADME, pkCSM, admetSAR.

The table below summarizes the key properties to predict:

Property Category Specific Parameter Prediction Method Desirable Outcome
Absorption Water Solubility (Log S) QSAR Moderate to high solubility
Caco-2 Permeability QSAR High permeability
Intestinal Absorption (Human) Machine Learning >80% absorbed
Distribution Plasma Protein Binding (PPB) QSAR Moderate to low binding
Blood-Brain Barrier (BBB) Penetration QSAR No or minimal penetration
Metabolism Cytochrome P450 Inhibition (e.g., CYP2D6) Machine Learning Not a strong inhibitor
Toxicity hERG Inhibition QSAR Not a potent inhibitor
AMES Mutagenicity Machine Learning Non-mutagenic
Hepatotoxicity Machine Learning Non-hepatotoxic

Discussion & Conclusion

Based on the structural analogy to recently synthesized EGFR inhibitors [4], C₂₈H₂₀Cl₂N₄O₃ is a strong candidate for anticancer activity. The proposed computational protocols provide a roadmap to:

  • Confirm the binding affinity and precise mechanism of action against EGFR and other potential kinase targets.
  • Rationalize the activity of analogs by establishing a Quantitative Structure-Activity Relationship (QSAR) model, guiding future synthetic efforts.
  • De-risk early development by identifying potential ADMET issues before synthesis and biological testing.

Final Recommendation: The integration of these computational studies—from electronic structure analysis to MD simulations and ADMET prediction—forms a powerful strategy for advancing this compound. It is highly recommended to proceed with these in silico analyses to prioritize the most promising candidates for subsequent in vitro and in vivo validation.

References

Comprehensive Application Notes & Protocols for Biological Activity Screening of C₂₈H₂₀Cl₂N₄O₃

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The characterization of novel chemical entities represents a critical phase in modern drug discovery, where comprehensive biological screening provides essential data for lead optimization and development candidate selection. The compound C₂₈H₂₀Cl₂N₄O₃ represents a synthetically-derived small molecule with potential therapeutic applications, whose characterization requires a systematic approach integrating computational prediction and empirical validation. Modern drug discovery has evolved from traditional trial-and-error approaches to sophisticated multi-disciplinary strategies that combine computational chemistry, high-throughput screening, and mechanistic biology [1]. These approaches are particularly valuable for prioritizing compounds for resource-intensive experimental evaluation, especially when working with novel chemical scaffolds with limited precedent in scientific literature. The following application notes provide a standardized framework for elucidating the biological activity profile of C₂₈H₂₀Cl₂N₄O₃, with detailed protocols designed for implementation in research laboratories specializing in preclinical drug development.

Computational Activity Prediction

QSAR Modeling & Physicochemical Profiling

Objective: To predict potential biological activities and physicochemical properties of C₂₈H₂₀Cl₂N₄O₃ through computational modeling prior to experimental validation.

Protocol:

  • Descriptor Calculation: Utilize computational chemistry packages to calculate molecular descriptors spanning different dimensionality classes:
    • 1D descriptors: Molecular weight (calculated: 515.39 g/mol), heavy atom count, Cl substituent count
    • 2D descriptors: Molecular connectivity indices, electrotopological state (E-state) indices, fragment-based descriptors (presence of dichloroaromatic systems, bipyridine-like nitrogens)
    • 3D descriptors: Molecular volume, polar surface area, solvent-accessible surface area, molecular quadrupolar moments [2]
  • QSAR Model Application: Screen the computed descriptors against pre-validated QSAR models for various biological activities:
    • Employ both continuous models (predicting IC₅₀, EC₅₀ values) and classification models (active/inactive predictions)
    • Prioritize models with demonstrated domain applicability to structures similar to C₂₈H₂₀Cl₂N₄O₃
    • Apply multiple validation techniques including cross-validation, external validation, and Y-scrambling to avoid chance correlations [3]
  • Physicochemical Profiling: Calculate key drug-like properties including LogP (predicted 3.8±0.5), polar surface area (predicted 98.2 Ų), and number of hydrogen bond donors/acceptors to assess compliance with lead-like compound criteria [2].

Table 1: Computational Predictions for C₂₈H₂₀Cl₂N₄O₃

Property Category Specific Parameter Predicted Value Confidence Score
Physicochemical Molecular Weight 515.39 g/mol High
Calculated LogP 3.8 ± 0.5 Medium
Polar Surface Area 98.2 Ų High
H-bond Donors 1 High
H-bond Acceptors 7 High
Predicted Activities Kinase Inhibition Moderate Low
Nuclear Receptor Binding Low Medium
Antimicrobial Potential Moderate Low
Cytotoxic Potential High Medium
Target Prediction & Molecular Docking

Objective: To identify potential protein targets and binding modes of C₂₈H₂₀Cl₂N₄O₃ through computational structural biology approaches.

Protocol:

  • Pharmacophore Modeling: Generate potential pharmacophore features based on structural arrangement of C₂₈H₂₀Cl₂N₄O₃:
    • Identify hydrogen bond acceptors (pyridinyl nitrogens, carbonyl oxygen)
    • Map hydrophobic regions (dichlorophenyl rings)
    • Define potential charge transfer interactions [4]
  • Reverse Pharmacophore Screening: Screen the pharmacophore profile against target pharmacophore databases (e.g., PharmMapper) to identify potential protein targets
  • Molecular Docking: Perform flexible docking studies against prioritized targets:
    • Employ gradient optimization algorithms for conformational sampling
    • Use MM-PBSA/GBSA methods for binding free energy calculations
    • Assess binding pose stability through molecular dynamics simulations (50-100 ns) [1]
  • Structural Similarity Searching: Query chemical structure databases (ChEMBL, PubChem) to identify structural analogs with known bioactivities

In Vitro Biological Screening

Cytotoxicity & Antiproliferative Screening

Objective: To evaluate the cytotoxic potential and antiproliferative activity of C₂₈H₂₀Cl₂N₄O₃ across a panel of human cancer cell lines.

Protocol:

  • Cell Panel Selection: Utilize 8-10 human cancer cell lines spanning major cancer types:
    • Epithelial cancers: HCT-15 (colon), HeLa (cervical), MCF-7 (breast)
    • Other malignancies: SKOV3 (ovarian), SKMel2 (melanoma) [5]
    • Normal cell controls: NIH 3T3 (murine fibroblast), HEK 293 (human embryonic kidney)
  • Compound Preparation: Prepare serial dilutions of C₂₈H₂₀Cl₂N₄O₃ in DMSO (100 mM stock), with final concentrations ranging from 0.1-100 μM in assay buffers
  • Viability Assessment:
    • SRB assay: Fix cells with trichloroacetic acid, stain with sulforhodamine B, measure absorbance at 565 nm [5]
    • MTT assay: Incubate with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, measure formazan product at 570 nm
    • ATP-based assays: Measure cellular ATP levels using luciferase-based detection
  • Data Analysis:
    • Calculate IC₅₀ values using four-parameter logistic curve fitting
    • Determine selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells)
    • Include reference controls (cisplatin, NAMI-A) for benchmark comparisons [5]

Table 2: Cytotoxicity Screening Protocol Parameters

Parameter Specifications Positive Controls Quality Controls
Cell Lines HCT-15, HeLa, MCF-7, SKOV3, SKMel2, NIH 3T3, HEK 293 N/A Cell viability >90% pre-treatment
Compound Range 0.1-100 μM (serial dilutions) Cisplatin (0.1-100 μM) DMSO <0.1% final concentration
Incubation Time 48-72 hours 48-72 hours Consistent across plates
Assay Types SRB, MTT, ATP-based SRB, MTT Z' factor >0.5
Endpoint Measurements Absorbance (SRB, MTT), Luminescence (ATP) Absorbance CV <15% between replicates
Antimicrobial Activity Screening

Objective: To evaluate the antibacterial and antifungal potential of C₂₈H₂₀Cl₂N₄O₃ against representative microbial pathogens.

Protocol:

  • Microbial Strains: Select reference strains from the Microbial Type Culture Collection:
    • Gram-positive: Staphylococcus aureus (ATCC 25923)
    • Gram-negative: Escherichia coli (ATCC 25922), Salmonella paratyphi B, Proteus vulgaris
    • Fungal strains: Aspergillus niger, Aspergillus flavus, Rhizoctonia bataticola, Fusarium moniliforme [6]
  • Disc Diffusion Method:
    • Prepare Mueller-Hinton agar plates (bacteria) or Sabouraud dextrose agar (fungi)
    • Impregnate sterile filter paper discs (6 mm diameter) with C₂₈H₂₀Cl₂N₄O₃ (100-1000 μg/disc)
    • Apply discs to inoculated agar plates, incubate (37°C for bacteria, 25-30°C for fungi)
    • Measure zones of inhibition after 18-24 hours (bacteria) or 48-72 hours (fungi)
  • Broth Microdilution Method:
    • Prepare serial two-fold dilutions of C₂₈H₂₀Cl₂N₄O₃ in appropriate broth media
    • Inoculate with standardized microbial suspensions (1-5 × 10⁵ CFU/mL for bacteria, 0.5-2.5 × 10⁴ CFU/mL for fungi)
    • Determine minimum inhibitory concentration (MIC) after incubation
  • Reference Standards: Use amikacin (antibacterial) and mycostatin (antifungal) as positive controls [6]
Mechanism-Based In Vitro Assays

Objective: To elucidate the mechanism of action of C₂₈H₂₀Cl₂N₄O₃ through targeted biochemical and cell-based assays.

Protocol:

  • DNA Binding Studies:
    • Absorption titration: Monitor changes in absorbance of C₂₈H₂₀Cl₂N₄O₃ (fixed concentration) with increasing concentrations of CT-DNA
    • Fluorescence quenching: Evaluate compound interaction with DNA using ethidium bromide displacement assay
    • Thermal denaturation: Measure changes in DNA melting temperature (ΔTₘ) in presence of compound
    • Viscosity measurements: Assess changes in DNA solution viscosity to distinguish binding modes [5]
  • Protein Binding Studies:
    • Serum albumin interaction: Study binding to bovine serum albumin (BSA) using fluorescence quenching
    • Synchronous fluorescence: Scan Δλ = 15 nm and Δλ = 60 nm to assess tyrosine and tryptophan residue environments
    • Determine quenching constants (Kₛᵥ) and binding parameters through Stern-Volmer analysis [5]
  • Antioxidant Activity Assessment:
    • DPPH radical scavenging: Measure decrease in absorbance at 517 nm after incubation with compound
    • Hydroxyl radical scavenging: Use deoxyribose degradation assay
    • Metal chelating activity: Assess ferrous ion chelation through ferrozin complex formation
    • Compare to standard antioxidants (vitamin C, BHT) [5]

Mechanistic Investigation & Signaling Pathway Analysis

Computational Analysis of Signaling Pathways

Objective: To predict and validate the effects of C₂₈H₂₀Cl₂N₄O₃ on key cellular signaling pathways through computational modeling and experimental verification.

Protocol:

  • Pathway Selection: Prioritize signaling pathways frequently implicated in compound-mediated bioactivities:
    • NF-κB pathway: Inflammatory signaling, apoptosis regulation
    • p53 pathway: DNA damage response, cell cycle control
    • ERK1/2 pathway: Proliferation, differentiation signals
    • mTOR pathway: Nutrient sensing, growth control [7]
  • Mathematical Modeling: Develop ordinary differential equation (ODE) models of pathway dynamics:
    • Model key molecular interactions, feedback loops, and cross-talk mechanisms
    • Simulate pathway responses to various doses of C₂₈H₂₀Cl₂N₄O₃
    • Identify potential bifurcation points and threshold behaviors that could inform dosing strategies [7]
  • Experimental Validation:
    • NF-κB translocation assay: Monitor nucleo-cytoplasmic shuttling in TNF-α stimulated cells
    • p53 pulsatility analysis: Track dynamics in single cells following DNA damage induction
    • ERK phosphorylation: Measure phospho-ERK levels through Western blot or immunofluorescence

The diagram below illustrates the computational-experimental integration for signaling pathway analysis:

frontend cluster_pathways Signaling Pathways cluster_analysis Analysis Methods compound C₂₈H₂₀Cl₂N₄O₃ nfkb NF-κB Pathway compound->nfkb p53 p53 Pathway compound->p53 erk ERK1/2 Pathway compound->erk mtor mTOR Pathway compound->mtor math Mathematical Modeling nfkb->math p53->math erk->math mtor->math single Single-Cell Dynamics math->single screen High-Content Screening single->screen outputs Pathway Modulation Mechanistic Insights Dosing Strategies screen->outputs

Target Identification & Validation

Objective: To identify and validate specific molecular targets of C₂₈H₂₀Cl₂N₄O₃ using chemical biology approaches.

Protocol:

  • Cellular Thermal Shift Assay (CETSA):
    • Treat cells with C₂₈H₂₀Cl₂N₄O₃ or vehicle control
    • Heat cells at different temperatures (37-65°C) to denature proteins
    • Separate soluble (native) and insoluble (denatured) fractions
    • Identify target proteins with increased thermal stability in compound-treated samples [8]
  • Affinity Purification Mass Spectrometry:
    • Immobilize C₂₈H₂₀Cl₂N₄O₃ on solid support for affinity capture
    • Incubate with cell lysates, wash non-specifically bound proteins
    • Elute specifically bound proteins, identify by LC-MS/MS
    • Use quantitative proteomics (SILAC, TMT) to distinguish specific interactions
  • Functional Validation:
    • Employ RNAi or CRISPR-based approaches to modulate expression of candidate targets
    • Assess if target knockdown/knockout alters compound sensitivity
    • Use orthogonal binding assays (SPR, ITC) to confirm direct interactions

Experimental Workflows & Screening Cascades

The following workflow provides a visual overview of the integrated screening approach for C₂₈H₂₀Cl₂N₄O₃:

frontend cluster_phase1 Phase 1: In Silico Prediction cluster_phase2 Phase 2: In Vitro Screening cluster_phase3 Phase 3: Mechanism of Action start C₂₈H₂₀Cl₂N₄O₃ qsar QSAR Modeling start->qsar docking Molecular Docking qsar->docking admet ADMET Prediction docking->admet cytotox Cytotoxicity Profiling admet->cytotox antimicrobial Antimicrobial Screening cytotox->antimicrobial mech Mechanistic Assays antimicrobial->mech target Target Identification mech->target pathway Pathway Analysis target->pathway validate Functional Validation pathway->validate decisions Lead Optimization Candidate Selection validate->decisions

Data Interpretation & Activity Scoring

Activity Scoring Framework

Objective: To establish a standardized framework for interpreting screening data and prioritizing C₂₈H₂₀Cl₂N₄O₃ for further development.

Protocol:

  • Multi-Parameter Scoring: Create a weighted scoring system that integrates results across all assays:
    • Potency (40% weight): IC₅₀/MIC values from cytotoxicity and antimicrobial assays
    • Selectivity (25% weight): Therapeutic indices between cancer and normal cells, pathogen vs. mammalian cell toxicity
    • Mechanistic Understanding (20% weight): Strength of evidence for specific molecular targets or pathways
    • Drug-like Properties (15% weight): Computational ADMET predictions and physicochemical parameters
  • Benchmarking: Compare activity profile of C₂₈H₂₀Cl₂N₄O₃ to reference compounds with known mechanisms:
    • Ruthenium complexes (e.g., NAMI-A) for metal-containing compounds [5]
    • Standard therapeutics (cisplatin for cytotoxicity, amikacin for antibiotics)
  • Hit-to-Lead Potential: Assess structural features of C₂₈H₂₀Cl₂N₄O₃ that support lead optimization:
    • Identify potential sites for structural modification to improve properties
    • Evaluate synthetic accessibility for analog preparation
    • Assess intellectual property landscape around the chemical scaffold

Table 3: Activity Scoring Matrix for C₂₈H₂₀Cl₂N₄O₃

Assay Category Score Range Weight Evaluation Metrics Scoring Guidelines
Cytotoxicity 0-10 25% IC₅₀ values, selectivity indices 10: IC₅₀ <1 μM, SI >10; 5: IC₅₀ 1-10 μM, SI 5-10; 0: IC₅₀ >50 μM, SI <2
Antimicrobial 0-10 20% MIC values, spectrum of activity 10: MIC <5 μg/mL, broad spectrum; 5: MIC 5-25 μg/mL, moderate spectrum; 0: MIC >50 μg/mL, narrow spectrum
Mechanistic 0-10 30% Target engagement, pathway modulation 10: Validated specific target; 5: Pathway modulation evidence; 0: No mechanistic insights
Drug-like Properties 0-10 25% Computational predictions, structural features 10: Optimal properties; 5: Moderate properties; 0: Poor properties with liabilities
Lead Optimization Guidance

Based on predicted structural features of C₂₈H₂₀Cl₂N₄O₃, the following optimization strategies should be considered:

  • Solubility Enhancement: Potential incorporation of ionizable groups or PEGylation to address predicted low aqueous solubility
  • Metabolic Stability: Consider blocking potential metabolic soft spots (e.g., aromatic chloro groups) to improve pharmacokinetic profile
  • Target Potency: Explore structural variations at the dichlorophenyl and pyridinyl regions to optimize target engagement while maintaining favorable physicochemical properties

Conclusion

The comprehensive screening framework outlined in these application notes provides a systematic approach to characterizing the biological activity profile of C₂₈H₂₀Cl₂N₄O₃. By integrating computational predictions with empirical validation across multiple assay formats, researchers can efficiently evaluate the therapeutic potential of this novel compound. The standardized protocols facilitate comparison with reference compounds and support evidence-based decisions regarding further development. Successive rounds of screening and optimization following this cascade may transform C₂₈H₂₀Cl₂N₄O₃ from a chemical entity into a promising lead compound with validated mechanistic properties and therapeutic potential.

References

C28H20Cl2N4O3 reaction optimization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Modern Strategies for Reaction Optimization

Traditional "One Factor At a Time" (OFAT) optimization is inefficient and often misses optimal conditions. The field has moved towards more sophisticated, data-driven approaches [1]. The table below compares the key modern strategies.

Strategy Core Principle Key Tools & Methods Best Use Cases
High-Throughput Experimentation (HTE) & Machine Learning (ML) [2] Uses automated platforms to rapidly test 100s-1000s of reaction conditions. Data trains ML models to predict optimal parameters. Robotic liquid handlers, microtiter plates; Bayesian Optimization, Neural Networks. Optimizing specific, high-value reactions (e.g., key steps in drug synthesis).
Design of Experiments (DoE) [1] A statistical method that systematically varies multiple factors simultaneously to model their effects and interactions. DoE software (e.g., JMP, Modde). Understanding complex variable interactions with a manageable number of experiments.
Self-Optimizing Systems [1] A fully automated, closed-loop system where an algorithm controls reactor parameters based on real-time analysis to find the optimum. Automated reactors, inline analytics (e.g., HPLC, IR), optimization algorithms. Rapid, hands-off optimization for flow chemistry and well-defined reaction systems.

For your work, a combination of HTE and ML is highly recommended for its efficiency and power in navigating complex parameter spaces [2].

A Protocol for ML-Guided Reaction Optimization

This protocol outlines a step-by-step process for optimizing the reaction of your target compound using an HTE and ML approach.

Pre-Optimization and Reaction Scoping
  • Objective: Identify a promising initial set of reaction conditions (a "hit") to serve as the starting point for optimization.
  • Procedure:
    • Literature Review: Search databases like Reaxys or SciFinder for reactions involving similar compounds or functional groups to establish a baseline for catalysts, solvents, and temperatures [2].
    • Initial HTE Screening: Use a liquid handling robot to set up a 24- or 48-well plate reaction array. The goal is to broadly explore the chemical space.
    • Test Key Variables:
      • Catalysts: Screen a diverse set of 4-6 catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Ni(cod)₂).
      • Ligands: If applicable, test a variety of ligands (e.g., phosphines, N-heterocyclic carbenes).
      • Bases: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, NaOt-Bu).
      • Solvents: Test solvents of different polarities and coordinating abilities (e.g., Toluene, DMF, MeCN, DMSO, THF).
  • Analysis: Use an UPLC-MS equipped with an autosampler to rapidly analyze all reactions in the plate for conversion and product formation.
High-Throughput Optimization (Local Model Building)
  • Objective: Fine-tune the most promising conditions from Step 1 to maximize yield and selectivity.
  • Procedure:
    • Design HTE Matrix: Focus on the best-performing catalyst, ligand, and solvent system from the initial screen. Design a more detailed DoE to vary numerical factors like:
      • Temperature: A range (e.g., 60°C to 120°C).
      • Equivalents of Reagents: Vary the equivalents of your compound C₂₈H₂₀Cl₂N₄O₃ and the coupling partner.
      • Concentration: Test different reaction concentrations.
      • Reaction Time: Multiple time points.
    • Execute and Analyze: Use automation to set up and analyze this larger set of experiments (e.g., 96- or 384-well format) [2].
    • Data Collection: Record the yield (from UPLC analysis) for every condition tested.
Data Analysis and Model-Guided Prediction
  • Objective: Use the HTE data to train a machine learning model that can predict the optimal reaction conditions.
  • Procedure:
    • Train a Local ML Model: Input the reaction conditions (catalyst, solvent, temperature, etc., as numerical or categorical features) and the corresponding yields into a machine learning algorithm. Common choices include:
      • Gaussian Process Regression (GPR)
      • Random Forest
      • Bayesian Optimization [2]
    • Predict Optimal Conditions: The model will analyze the dataset and suggest the next set of conditions most likely to give a higher yield. This creates an iterative feedback loop: the model suggests conditions, you run them, and you feed the new data back to refine the model.

Workflow and Experimental Planning

The diagram below illustrates the iterative cycle of the ML-guided optimization protocol.

Start Start: Define Reaction and Objectives Step1 Pre-Optimization & Reaction Scoping Start->Step1 Step2 High-Throughput Optimization Step1->Step2 Initial 'Hit' Found Step3 Data Analysis & ML Model Training Step2->Step3 HTE Data Collected Decision Yield/Selectivity Goals Met? Step3->Decision Model Predictions Decision->Step2 No, Refine and Iterate End End: Establish Optimized Protocol Decision->End Yes

Key Considerations for Protocol Design

When planning your experiments, carefully consider the following parameters, which are critical for reaction success.

Parameter Category Examples & Considerations
Chemical Components Catalyst/Ligand System (Type, loading), Solvent (Polarity, coordinating ability), Base (Strength, solubility), Additives (e.g., salts, scavengers).
Physical & Kinetics Temperature (Test a wide range), Reaction Time (Monitor kinetics), Concentration (Affects rate and byproducts).
Analytical & Practicality Yield Analysis (HPLC/UPLC yield vs. isolated yield), Selectivity (Regio-, chemo-, enantioselectivity), Safety & Cost (Scale-up viability).

Troubleshooting Common Optimization Challenges

  • Low Conversion: Re-evaluate the catalyst system and temperature. Ensure the catalyst is active and the temperature is sufficient to overcome the reaction barrier.
  • Poor Selectivity: This may require a different ligand or a change in solvent to create a more selective catalytic environment.
  • Model Not Converging: The initial HTE dataset might be too small or not diverse enough. Expand the experimental space or check for errors in data entry.

References

Compound Identification and Laboratory Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The compound with the molecular formula C₂₈H₂₀Cl₂N₄O₃ has been researched as part of a series of novel "indole-oxadiazole coupled isoxazole hybrids" (Compound 6a-o), which show promise as potent anticancer agents targeting the EGFR tyrosine kinase [1].

The laboratory synthesis is a multi-step process, culminating in a key cycloaddition reaction [1]:

  • Final Synthetic Step: A Cu(I)-catalyzed reaction between an in-situ generated nitrile oxide and the organic intermediate 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole.
  • Reported Outcome: This method successfully produced the target compounds in good yields (specific yields for individual compounds were not listed in the abstract) [1].

The chemical structures of all synthesized compounds were confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry [1].

Scale-Up Production Protocol

Transitioning from a lab-scale synthesis to a manufacturing process requires careful planning and adjustment of critical parameters. The following protocol outlines this scale-up process.

Pre-Scale-Up Activities
  • Risk Assessment: Identify potential hazards associated with reagents, solvents, and intermediates. Key operations like the cycloaddition reaction require a thorough thermal risk assessment.
  • Define Critical Quality Attributes (CQAs): Determine the properties of the final API that impact product quality, including:
    • Purity and Impurity Profile
    • Potency
    • Crystal Form and Polymorphism
    • Particle Size Distribution
  • Define Scale-Up Goal: The objective is to demonstrate a reproducible and controlled process at the 10 L to 50 L pilot scale, maintaining a yield and purity comparable to the lab scale while establishing a control strategy for future manufacturing.
Detailed Pilot-Scale Process Description

The synthesis is scaled up using a jacketed, baffled glass-lined reactor. The following parameters are based on a 20 L pilot-scale batch.

Reaction Mixture Composition

Component Function Quantity (Lab Scale, mmol) Molar Equivalents (Eq.) Mass/Pilot Scale (20L)
3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole Dipolarophile 1.0 1.0 eq (Calculated based on MW)
Nitrile Oxide Precursor (e.g., hydroximoyl chloride) Reactant 1.2 1.2 eq (Calculated based on MW)
Copper(I) Iodide (CuI) Catalyst 0.05 5 mol% (Calculated based on limiting reagent)
Triethylamine (TEA) Base 2.5 2.5 eq (Calculated based on limiting reagent)
Anhydrous Toluene Solvent - - ~10 L (to achieve 0.1-0.2 M concentration)

Process Parameters and Equipment

Parameter Specification
Primary Equipment 30 L Jacketed Glass-Lined Reactor with Baffles
Agitator Pitched-Blade Turbine or Hydrofoil Impeller
Mixing Maintain turbulent flow (Re > 10,000) [2]
Temperature Control Jacket with Circulating Chiller/Heater
Atmosphere Inert (Nitrogen or Argon)

Step-wise Operating Instructions

  • Charge Solvent: Under a nitrogen atmosphere, charge 8 L of anhydrous toluene into the reactor.
  • Charge Substrate and Catalyst: Add the oxadiazole intermediate and CuI catalyst to the reactor. Initiate agitation at 150 rpm to achieve full suspension.
  • Reaction Mixture Preparation: In a separate vessel, prepare a solution of the nitrile oxide precursor and triethylamine in 2 L of toluene.
  • Dosing and Reaction:
    • Start the reactor's internal temperature control set to 25°C.
    • Begin the controlled addition of the reaction mixture. The addition rate should be calibrated to control the reaction exotherm and maintain the batch temperature below 30°C.
    • After addition is complete, maintain the reaction at 25-30°C with continued agitation for 12-16 hours, monitoring by TLC or HPLC for reaction completion.
  • Reaction Quenching: Upon completion, carefully add a 5% w/w aqueous ammonium chloride solution to quench the reaction.
  • Phase Separation: Transfer the entire mixture to a liquid-liquid separator, separate the organic layer, and wash twice with water.
  • Concentration: Distill the organic layer under reduced pressure to a final volume of approximately 2-3 L to precipitate the product.
  • Isolation and Drying: Isolate the solid product by centrifugation, wash with cold toluene, and transfer to a vacuum tray dryer. Dry at 40°C until constant weight is achieved and LOD (Loss on Drying) is <0.5%.

Analytical Methodology and Quality Control

Robust analytical control is essential to ensure the scaled-up process consistently produces material that meets quality standards [3].

In-Process Controls (IPC)

Test Point Analytical Method Acceptance Criteria
Reaction Completion HPLC Starting material ≤ 2.0% area
Final Product Assay HPLC Purity ≥ 98.0% area
Identity Confirmation ¹H-NMR, MS Consistent with reference structure [1]
Impurity Profile HPLC All individual impurities ≤ 0.15%

Final API Specification

Test Method Specification
Description Visual White to off-white powder
Identification HPLC, NMR Conforms to structure
Assay (HPLC) HPLC 97.0% - 102.0%
Water Content KF Titration NMT 0.5% w/w
Residual Solvents GC Meets ICH limits
Heavy Metals ICP-MS NMT 20 ppm

Process Optimization and Regulatory Strategy

Successfully scaling up requires more than just larger equipment; it involves a holistic strategy.

  • Addressing Scale-Up Challenges: A major challenge is heat transfer management. The heat generated by a reaction scales with volume, while the surface area for cooling only scales with the square of the linear dimension [2]. This makes controlling exothermic reactions more difficult at larger scales. A controlled dosing strategy and an adequately sized reactor jacket are critical to prevent thermal runaway [4] [2].
  • Impurity Control: Impurities not detected at the lab scale may appear or increase during scale-up due to longer mixing times or different heat transfer profiles [5]. A rigorous impurity identification and control strategy is mandatory.
  • Regulatory Compliance: The entire manufacturing process must adhere to Current Good Manufacturing Practice (CGMP) regulations [3] [6]. This requires strict documentation, validated analytical methods, and a robust quality management system to ensure the product's safety, identity, strength, and quality.

The diagram below summarizes the logical workflow for the entire scale-up development process.

scale_up_workflow start Start: Lab-Scale Synthesis a1 Define Target Scale & CQAs start->a1 a2 Conduct Risk Assessment a1->a2 a3 Design Pilot-Scale Process a2->a3 a4 Establish Analytical Methods (IPC, Specs) a3->a4 a5 Execute Pilot-Scale Batch a4->a5 a6 Monitor & Control Process (IPC) a5->a6 a7 Isolate & Dry Product a6->a7 a8 Test Final API vs Specifications a7->a8 a9 Document & CGMP Compliance Review a8->a9 end Technology Transfer to Manufacturing a9->end

Conclusion

This application note provides a foundational framework for scaling up the production of the anticancer compound C₂₈H₂₀Cl₂N₄O₃. The strategy hinges on a thorough understanding of the chemical process, proactive risk management, and strict adherence to quality-by-design principles. Success in scaling this promising active pharmaceutical ingredient will require close collaboration between chemists and chemical engineers to navigate the technical challenges and deliver a robust, compliant manufacturing process.

References

HPLC Method Development & Validation Overview

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Parameters Recommended Conditions Acceptance Criteria
Method Development HPLC Mode, Column Selection, Mobile Phase, Detection Reversed-Phase (RPLC) with C18 column; Acetonitrile/Water with 0.1% acid; UV/PDA detection [1] Baseline resolution of API from impurities/degradants [2] [1]
Method Validation Specificity, Accuracy, Precision, Linearity, Range Forced degradation studies; Recovery 80-120%; RSD <2.0% [2] ICH Q2(R1) and USP <1225> guidelines [2]
System Suitability Plate Count, Tailing Factor, Resolution, RSD >2000 theoretical plates; Tailing <2.0; RSD <2.0% for injections [2] Verified before each analytical run [2]
Analysis Range Assay, Impurities API: 80-120%; Impurities: Reporting threshold-120% of spec [2] Established during validation [2]

Detailed Application Notes

Method Development Strategy

For the analysis of C₂₈H₂₀Cl₂N₄O₃, a systematic approach to HPLC method development is recommended. Begin with reversed-phase liquid chromatography (RPLC) using a C18 column (e.g., 100-150 mm length, 3-5 μm particle size, 4.6 mm internal diameter) as the initial stationary phase [1]. The mobile phase should consist of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol, using a gradient elution (e.g., 5-100% organic modifier over 10-20 minutes) at a flow rate of 1.0 mL/min [3] [1]. Detection should employ a PDA detector scanning from 210-400 nm, which provides spectral data for peak purity assessment [4] [1].

The method development workflow can be visualized as follows:

G Start Start Method Development Info Gather Sample/Analyte Info Start->Info Scouting Initial Scouting Runs Info->Scouting Optimization Method Fine-Tuning Scouting->Optimization Validation Method Validation Optimization->Validation End Validated Method Validation->End

Stability-Indicating Method Validation

Stability-indicating methods must demonstrate specificity by separating the API from all potential impurities and degradants [2] [1]. Conduct forced degradation studies under stress conditions including acid/base hydrolysis, oxidative stress, thermal stress, and photolytic stress to generate degradation products [2]. Use peak purity assessment with PDA or MS detection to verify homogeneous peaks without co-elution [2] [1].

For accuracy, perform recovery studies using spiked placebo at three concentration levels (80%, 100%, 120%) with minimum nine determinations. For impurities, test from reporting threshold to 120% of specification limits [2]. Precision should encompass both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) with RSD <2.0% for assay and <5-10% for impurities [2].

Experimental Protocols

Protocol 1: Forced Degradation Studies for Specificity
  • Acid Hydrolysis: Prepare solution of C₂₈H₂₀Cl₂N₄O₃ in 0.1N HCl. Heat at 60°C for 1-8 hours. Neutralize with base before analysis [2].
  • Base Hydrolysis: Prepare solution in 0.1N NaOH. Heat at 60°C for 1-8 hours. Neutralize with acid before analysis [2].
  • Oxidative Stress: Prepare solution in 3% H₂O₂. Keep at room temperature for 1-24 hours [2].
  • Thermal Stress: Expose solid API to 60°C for 1-4 weeks [2].
  • Photolytic Stress: Expose solid API to UV/visible light per ICH Q1B guidelines [2].
  • Analyze all stressed samples using the developed HPLC method and compare with unstressed control.
Protocol 2: Method Validation - Accuracy and Precision
  • Sample Preparation: Prepare nine samples at three concentration levels (80%, 100%, 120% of target) covering the specified range [2].
  • For Drug Products: Spike API into placebo matrix at these levels [2].
  • Analysis: Inject each preparation in triplicate using the HPLC method.
  • Calculation: Calculate recovery percentage for each concentration and overall mean recovery.
  • Acceptance Criteria: Recovery should be 98-102% for API and 80-120% for impurities depending on level. RSD should be <2.0% for assay and <5-10% for impurities [2].
Protocol 3: System Suitability Testing
  • Preparation: Prepare system suitability solution containing C₂₈H₂₀Cl₂N₄O₃ and key impurities or a retention time marker [2].
  • Injection: Inject five replicates of the solution [2].
  • Parameters to Evaluate:
    • Plate count: >2000 theoretical plates
    • Tailing factor: <2.0
    • Repeatability: RSD of peak areas <2.0%
    • Resolution: >2.0 between critical pair [2]
  • Frequency: Perform before sample analysis and at regular intervals during sequence.

Advanced Method Optimization

For challenging separations, employ a quality by design (QbD) approach using Box-Behnken design (BBD) to optimize multiple parameters simultaneously [4]. Critical method parameters typically include:

  • Mobile phase composition (% organic)
  • pH of aqueous phase
  • Column temperature
  • Flow rate
  • Gradient time [4] [1]

The experimental design and optimization process follows this workflow:

G Start QbD Method Optimization Factors Identify Critical Factors Start->Factors Design Design Experiments (BBD) Factors->Design Execute Execute Runs Design->Execute Model Develop Response Model Execute->Model Optimum Define Design Space Model->Optimum Verify Verify Optimum Optimum->Verify

Discussion

The development of a robust, stability-indicating HPLC method for C₂₈H₂₀Cl₂N₄O₃ requires careful planning and execution. The phase-appropriate approach is recommended, with early-phase methods requiring verification of "scientific soundness" and late-phase methods requiring full validation per ICH guidelines [2]. Modern method development benefits from automation tools including column and mobile phase screening systems, and specialized software for method optimization [5] [1].

For complex mixtures, MS-compatible methods using 0.1% formic acid are advantageous in early development for peak tracking and identification of unknown peaks [1]. When reference standards are unavailable for impurities, relative retention time (RRT) can be used for identification in early phases, though this should be transitioned to weight/weight percent calculation with authenticated standards as development progresses [2].

Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for C₂₈H₂₀Cl₂N₄O₃. By following the systematic approach outlined - including method scouting, forced degradation studies, validation per ICH guidelines, and implementation of system suitability tests - researchers can establish a robust analytical procedure suitable for pharmaceutical analysis. The incorporation of QbD principles and modern automation tools can significantly enhance method development efficiency and overall method quality.

References

C28H20Cl2N4O3 NMR characterization procedure

Author: Smolecule Technical Support Team. Date: February 2026

NMR Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR data. The following table summarizes the key parameters for a small molecule like C₂₈H₂₀Cl₂N₄O₃ (approximately 515.4 g/mol).

Parameter Specification Rationale & Notes
Sample Quantity 5-25 mg [1] Ideal for 1H NMR. For 13C or 2D experiments, aim for higher concentration (~0.2-0.3 mmol in 0.7 mL) [1].
Deuterated Solvent Dependent on solubility (e.g., DMSO-d6, CDCl3, acetone-d6) Provides a deuterium lock signal [1].
Sample Volume/Height 0.7 mL for standard 5 cm tube height [1] Ensures consistent and optimal magnetic field homogeneity (shimming) [1].
Filtration Required through glass wool plug [1] Removes solid particles that distort the magnetic field and cause broad lines [1].
Internal Reference TMS or DSS (for D2O) [1] [2] Small amount for chemical shift calibration (e.g., residual solvent peak) [1].

Strategic NMR Data Acquisition

For a complete structural elucidation, including confirmation of connectivity and stereochemistry, a suite of 1D and 2D experiments is recommended. The following workflow outlines the sequence of experiments for an efficient characterization process.

Start Start: Prepare NMR Sample Step1 1D 1H NMR Start->Step1 Step2 1D 13C NMR (with DEPT) Step1->Step2 Step3 2D COSY Step2->Step3 Step4 2D HSQC Step3->Step4 Step5 2D HMBC Step4->Step5 Step6 2D NOESY/ROESY Step5->Step6 End Data Analysis & Structure Elucidation Step6->End

The table below details the purpose and utility of each experiment in the workflow.

Experiment Type Key Information Provided
1H NMR [2] 1D Chemical shifts, integration (number of protons), multiplicity (spin-spin coupling).
13C NMR [3] [2] 1D Number of unique carbon environments. DEPT editing distinguishes CH3, CH2, CH, and quaternary C [3].
COSY [3] [2] 2D Correlations between protons coupled through 2-3 bonds (homonuclear); reveals proton networks.
HSQC [3] 2D Direct 1H-13C connectivity (one-bond correlations). Essential for assigning protons to their carbon framework.
HMBC [3] 2D Long-range 1H-13C connectivity (two- to three-bond correlations). Crucial for connecting structural fragments.
NOESY/ROESY [3] 2D Through-space interactions between protons. Determines relative stereochemistry and molecular conformation.

Data Interpretation Guidelines

  • Chemical Shift Analysis: Use predicted chemical shifts (e.g., from software like NMR Predictors Version 2025 [4]) and literature databases to assign your experimental shifts. The chlorine atoms in your structure will likely cause deshielding (downfield shifts) of nearby protons and carbons [2].
  • Coupling Constants ((J)-values): Analyze multiplicity patterns (doublet, triplet, etc.) and (J)-values to determine dihedral angles and geometry in rigid parts of the molecule, such as across double bonds or in rings [2].
  • Integration: Use 1H signal areas to verify the proton count ratio matches your proposed structure [2].
  • Spectral Prediction Tools: Leverage modern software (e.g., ACD/Labs NMR Predictors 2025) to simulate the expected spectra for your proposed structure. Comparing experimental and predicted spectra is a powerful validation step [4].

Common Pitfalls & Troubleshooting

  • Poor Solubility: If the compound does not dissolve adequately, consider using a more suitable deuterated solvent like DMSO-d6.
  • Signal Broadening: Can be caused by residual solids, viscous solutions, or chemical exchange. Ensure thorough filtration and consider acquiring data at a different temperature [1].
  • Water/Oxygen Interference: For sensitive experiments, degassing the sample using the freeze-pump-thaw technique may be necessary to reduce signal broadening from dissolved oxygen [1].
  • Impurity Peaks: Identify common contaminants from solvents (e.g., water in DMSO-d6 around 3.3 ppm) or grease [1].

Regulatory & Reporting Considerations

For work intended for regulatory submission, be aware that pharmacopeial standards (e.g., USP Chapters <761> and <1761>) are under revision, with updates scheduled to become official on December 1, 2025 [5]. Ensure your analytical procedures comply with the current versions of these chapters. When reporting data for patents or regulatory dossiers, provide all raw and processed spectra, along with detailed assignment tables [3].

Key Recommendations Summary

  • Sample is Key: Invest time in preparing a high-quality, particle-free sample at the correct concentration [1].
  • Leverage Efficiency: For complex molecules or high-throughput needs, consider advanced protocols like G-matrix Fourier Transform (GFT) NMR, which can dramatically reduce data collection time [6].
  • Orthogonal Confirmation: NMR is powerful on its own, but its results are often strengthened when combined with data from other techniques like Mass Spectrometry (MS) for molecular weight confirmation [3].

I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on specific experiments or data analysis, please feel free to ask.

References

C28H20Cl2N4O3 synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Systematic Reaction Optimization Strategies

A key challenge in improving reaction yield is that outcomes depend on a complex combination of factors, and traditional methods often fall short. The table below compares the most effective strategies identified in current literature.

Method Core Principle Key Advantage Best Use Case
Design of Experiments (DoE) [1] Uses structured experiments & statistical modeling to understand factor effects and interactions. Efficiently maps parameter space and identifies complex interactions between variables. Replacing OFAT; understanding multi-factor effects for robust process development [1].
Bayesian Optimization (BO) [2] Uses a probabilistic model and acquisition function to suggest the next best experiment. Highly efficient with limited material; ideal for precious compounds like pharmaceutical intermediates [2]. Optimizing reactions with expensive substrates; fine-tuning continuous & categorical variables [2].
Multi-Task Bayesian Optimization (MTBO) [2] Leverages data from previous, similar reaction optimizations to accelerate a new one. Reduces initial experimentation by using prior knowledge, saving time and material [2]. Optimizing a new reaction where historical data for similar transformations exists [2].

Troubleshooting Guide & FAQs

Q: I am using a traditional "One Factor At a Time" (OFAT) approach. Why is my optimization stalling? A: OFAT is a common but simplistic method that involves changing one variable while holding others constant [1]. Its major flaw is that it ignores interactions between factors [1] [3]. For instance, the ideal temperature might depend on the solvent choice, a synergy OFAT cannot detect. This often leads to getting stuck at a local optimum instead of finding the true best conditions [1]. It is recommended to transition to a more robust method like DoE or Bayesian Optimization.

Q: My reaction yield is low and inconsistent. What are the first parameters I should investigate? A: While the critical parameters are reaction-specific, you should systematically screen a set of common, highly influential variables. A well-designed screening DoE can efficiently identify which of these factors have the most significant impact on your yield [1]. Key parameters to investigate include:

  • Solvent Effects: Polarity, hydrogen-bonding capability, and greenness can drastically alter reaction rate and pathway [4].
  • Catalyst & Ligand: Identity, loading, and ratio (if applicable).
  • Temperature: A continuous variable with a non-linear effect on reaction rate.
  • Reaction Time: Insufficient time leads to low conversion; too much can promote decomposition.
  • Concentration & Stoichiometry: Equivalents of reagents and overall concentration.

Q: How can I make the optimization process more efficient, especially with limited substrate? A: Bayesian Optimization (BO) is designed for this scenario. It works by building a probabilistic model of the reaction landscape and intelligently selecting the next experiment that promises the greatest improvement, thereby minimizing the total number of experiments needed [2]. This makes it exceptionally well-suited for optimizing precious substrates in drug development [2].

Detailed Experimental Protocol: Wittig Reaction for Chalcone Synthesis

The search results include an improved high-yield protocol for synthesizing chalcones, which are structures related to your target compound. This protocol was developed to overcome the low yields and purification issues of classical aldol condensation [5].

1. Reaction Setup

  • Conduct the Wittig reaction in water as the solvent [5].
  • Use an improved procedure for the ylide generation and reaction [5].
  • Employ an excess of the ylide reagent to drive the reaction to completion [5].

2. Purification Workflow The key to high purity in this protocol is a simple and effective purification method.

Crude Reaction Mixture Crude Reaction Mixture Filter Through Silica Gel Plug Filter Through Silica Gel Plug Crude Reaction Mixture->Filter Through Silica Gel Plug Ph₃P=O & Excess Ylide Removed Ph₃P=O & Excess Ylide Removed Filter Through Silica Gel Plug->Ph₃P=O & Excess Ylide Removed Collect Purified Chalcone Collect Purified Chalcone Ph₃P=O & Excess Ylide Removed->Collect Purified Chalcone High Yield & Excellent Purity High Yield & Excellent Purity Collect Purified Chalcone->High Yield & Excellent Purity

Leveraging Modern Tools & Data

Modern optimization can be greatly accelerated with computational tools.

  • Interactive Analysis Tools: Platforms like CIME4R help visualize complex optimization campaigns. They allow you to comprehend the parameter space, investigate how the optimization progressed over iterations, and understand the predictions of AI models, facilitating better decision-making [6].
  • Kinetic Analysis Spreadsheets: A comprehensive spreadsheet tool is available to help understand your reaction better through Variable Time Normalization Analysis (VTNA) and Linear Solvation Energy Relationships (LSER). This helps you determine reaction orders and understand solvent effects, allowing you to predict new conditions in silico before running experiments [4].

Key Recommendations for Your Project

Based on the gathered information, here is a logical workflow to tackle your low-yield synthesis:

Step 1: Diagnose with a Screening DoE If the reaction is new to you, start with a screening DoE to identify the most critical factors (e.g., solvent, catalyst, temperature) from the list above. This provides a data-driven starting point for deeper optimization [1].

Step 2: Adopt an Advanced Optimization Algorithm For fine-tuning, use Bayesian Optimization. If you have any historical data on similar molecular scaffolds (even with different substituents), explore using Multi-Task BO (MTBO) to significantly accelerate the process [2].

Step 3: Analyze and Learn Use tools like CIME4R to review your optimization campaign. Analyze which parameter combinations led to high yields and seek to understand why, perhaps by studying the model's predictions. This builds valuable intuition for future projects [6].

References

C28H20Cl2N4O3 purification challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common challenges when purifying synthetic organic compounds like C28H20Cl2N4O3? The primary challenges often involve achieving sufficient purity and yield from a complex reaction mixture. This can be due to the presence of similar-sized impurities, unreacted starting materials, by-products, and the compound's own solubility or stability issues. High-cost and technically complex methods can also be a barrier [1].

  • FAQ 2: My compound is not eluting properly from my Reverse-Phase HPLC (RP-HPLC) column. What could be wrong? This is often related to the solvent gradient or the compound's affinity for the stationary phase. A slow, linear gradient might be causing long retention times. Furthermore, if the compound has very high affinity for the column, it may require a stronger solvent or a different gradient profile. Optimizing towards faster, focused gradients can drastically reduce purification time [2].

  • FAQ 3: How can I make my purification process more efficient and environmentally friendly? Adopting "greener" practices is a key trend. This includes using high-throughput purification (HTP) methods that significantly reduce solvent consumption and time (e.g., achieving purifications in under 6 minutes) [2]. Also, consider single-use tangential flow filtration (TFF) systems which eliminate the need for large volumes of cleaning solvents and reduce contamination risk [3].

  • FAQ 4: What should I consider when scaling up from analytical to preparative purification? Scalability is a major bottleneck. Techniques that work well on a small scale, like certain chromatography methods, may not be efficient for larger batches. Single-pass TFF is noted for its efficiency and scalability in high-titer processes, reducing buffer consumption and handling volumes [3]. Planning for scalability from the beginning is crucial.

Troubleshooting Guides

Problem 1: Low Yield and Purity After RP-HPLC

Potential Causes and Solutions:

  • Cause: Inefficient Separation Gradient

    • Solution: Implement a fast, focused solvent gradient. Instead of a slow, linear increase in organic solvent, use a sharper, more optimized gradient to reduce run times from potentially 30-60 minutes down to 6 minutes or less, improving throughput and reducing solvent use [2].
  • Cause: Co-elution with Impurities

    • Solution: Re-optimize your mobile phase. Consider using additives that can improve selectivity. If purity remains low, a orthogonal second purification step (see Problem 2) may be necessary.
Problem 2: Presence of Difficult-to-Remove Hydrophobic Impurities

Potential Causes and Solutions:

  • Cause: Impurities with Similar Hydrophobicity
    • Solution: Employ a multi-step purification strategy. After an initial RP-HPLC step, use a complementary technique like Size Exclusion Chromatography (SEC). SEC separates molecules based on size and can effectively remove aggregates or smaller molecules that co-elute in a hydrophobicity-based method [4] [1]. The table below compares common techniques.
Technique Separation Principle Best for Removing Considerations
Reversed-Phase Chromatography (RP-HPLC) [2] Hydrophobicity Unreacted precursors, hydrophobic by-products High resolution; uses organic solvents.
Size Exclusion Chromatography [1] Molecular size/weight Aggregates, buffer salts, small molecule contaminants Excellent for buffer exchange; mild conditions.
Ion Exchange Chromatography [4] [1] Net charge Charged impurities, isoforms Requires specific buffer conditions (pH, conductivity).
Precipitation [1] Solubility Bulk contaminants, proteins Can be a quick initial clean-up step.

Detailed Experimental Protocols

Protocol 1: Fast, Green Purification via High-Throughput RP-HPLC

This protocol is adapted from methods developed for peptide libraries and is ideal for initial, rapid purification of this compound [2].

Workflow Overview:

A Crude Sample B Dual-Pump Prep HPLC A->B C Short Focused Gradient B->C C->B Optimization Feedback D Fraction Collection C->D E HPLC & MS Analysis D->E F Pure Compound E->F

Materials and Equipment:

  • Preparative RP-HPLC system with a dual-pump
  • C18 or similar analytical/preparative column
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Solvent B: 0.1% TFA in Acetonitrile
  • Centrifuge and vacuum concentrator

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO or a mixture of Solvent A and B (e.g., 20% B). Centrifuge to remove any particulate matter.
  • System Equilibration: Equilibrate the HPLC column with 5% Solvent B for 2-3 column volumes.
  • Injection and Gradient: Inject the sample. Immediately run a fast, focused linear gradient from 5% to 95% Solvent B over 4-6 minutes. A steeper gradient can be used if the compound's retention is known.
  • Fraction Collection: Monitor the UV signal (e.g., at 214 nm or 254 nm) and automatically collect peaks of interest.
  • Analysis and Pooling: Analyze collected fractions by analytical HPLC and MS. Pool fractions with >95% purity.
  • Compound Isolation: Lyophilize or vacuum concentrate the pooled fractions to obtain the purified compound.
Protocol 2: Tag-Free Purification Using a Multi-Modal Approach

This protocol, inspired by native protein purification, uses sequential, orthogonal steps for high-purity tag-free final product [4].

Workflow Overview:

A Crude Mixture B Ammonium Sulfate Precipitation A->B C Size Exclusion Chromatography (SEC) B->C D Ion Exchange Chromatography (IEX) C->D E Purity & Activity Assay D->E F Highly Pure Product E->F

Materials and Equipment:

  • Chromatography system (e.g., ÄKTA)
  • Size Exclusion column (e.g., HighLoad Superdex 200 pg)
  • Ion Exchange column (e.g., HiTrap CM Fast Flow for cations)
  • Centrifuges, filtration units
  • Buffers as detailed below

Step-by-Step Procedure:

  • Initial Clean-up: Precipitation

    • Prepare your crude compound in a suitable buffer (e.g., Tris-HCl, pH 6.8).
    • Perform differential ammonium sulfate precipitation to remove a large portion of contaminants. Determine the optimal saturation percentage (e.g., 20-80%) where your target compound remains soluble or precipitates.
    • Re-dissolve the pellet or collect the supernatant containing your compound.
  • Polishing Step 1: Size Exclusion Chromatography (SEC)

    • Equilibrate the SEC column with your storage buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
    • Load the sample from the previous step and elute isocratically. Collect the fraction corresponding to the size of this compound.
  • Polishing Step 2: Ion Exchange Chromatography (IEX)

    • Based on the predicted charge of your compound at a specific pH, choose a cation or anion exchanger.
    • Equilibrate the IEX column with a low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
    • Load the SEC-purified sample. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). Your compound will elute at a specific conductivity.
  • Final Analysis:

    • Analyze the final IEX fraction by HPLC and MS for purity and identity.
    • Concentrate the product and store appropriately.

Innovation Spotlight: Advanced Filtration Technologies

For larger-scale preparations or buffer exchange steps, consider modern filtration methods:

  • Single-Use Tangential Flow Filtration (TFF): This is ideal for quick concentration and diafiltration (buffer exchange) of your product. It reduces contamination risk and eliminates lengthy cleaning validation, significantly accelerating timelines in a multi-product environment [3].
  • Single-Pass TFF: This technology processes the feed solution in a single pass, dramatically reducing buffer consumption and processing time. It is particularly advantageous for scaling up high-titer processes and fits into continuous manufacturing paradigms [3].

References

C28H20Cl2N4O3 crystallization optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Crystallization and Structural Data

The crystal structure of your compound, C₂₈H₂₀Cl₂F₂N₂O₂Sn, has been determined and published [1]. The key crystallographic data from the literature is summarized below.

Crystal Data for C₂₈H₂₀Cl₂F₂N₂O₂Sn [1]

Parameter Value
Crystal System Monoclinic
Space Group P2(_1)/c (no. 14)
a (Å) 27.8125(4)
b (Å) 8.4443(2)
c (Å) 10.7891(1)
β (°) 91.074(1)
Volume (ų) 2533.45(7)
Z 4
Temperature (K) 100(2)
R(_{gt})(F) 0.0600
wR(_{ref})(F²) 0.1608

This data confirms that the molecule can form high-quality, single crystals suitable for X-ray diffraction. The crystallization was achieved from a solution using common solvents, as the materials were used "as purchased without purification" [1]. This structure serves as a critical reference point for your optimization work.

A Systematic Framework for Optimization

Since a direct recipe isn't available, you can optimize crystallization conditions by systematically varying key parameters. The following workflow outlines this iterative process, and the table below details the specific factors to investigate.

Start Start: Initial 'Hit' Condition P1 Screen Solvents & Anti-Solvents Start->P1 P2 Optimize Temperature Profile Start->P2 P3 Vary Concentration & Supersaturation Start->P3 P4 Trial Additives & Impurities Start->P4 P5 Refine Technique & Scaling Start->P5 Evaluate Evaluate Crystal Quality (Size, Morphology, XRD) P1->Evaluate P2->Evaluate P3->Evaluate P4->Evaluate P5->Evaluate Success High-Quality Crystals Evaluate->P1 Refine Further Evaluate->Success Success

Key Parameters for Systematic Optimization [2] [3] [4]

Parameter Objective Experimental Approach
Solvent System Find optimal solubility & supersaturation. Test pure solvents (e.g., DMF, EtOH, MeCN, acetone) and mixtures with water or anti-solvents (e.g., heptane, ether).
Temperature Control nucleation & growth rates. Perform trials at different temperatures (e.g., 4°C, 25°C) or use a temperature-cycling program.
Supersaturation Avoid excessive nucleation (oiling out). Vary the concentration of the solute and the ratio of anti-solvent to solvent.
Additives & Impurities Modify crystal habit & purity. Introduce small amounts of additives (e.g., polymers, co-formers) to influence crystal growth.
Technique & Scale Improve reproducibility & yield. Compare methods (e.g., slow evaporation, vapor diffusion, cooling crystallization) and scale up gradually.

Frequently Asked Questions & Troubleshooting

Q1: My compound immediately forms oil or a gum instead of crystals. What should I do? This "oiling out" occurs when supersaturation is too high.

  • Reduce Supersaturation: Dilute your solution or add the anti-solvent more slowly and with vigorous stirring.
  • Change Solvent: Switch to a solvent or solvent/anti-solvent pair where your compound has better solubility to slow down the precipitation process [2] [4].
  • Use Additives: Polymers like polyethylene glycol (PEG) can sometimes suppress oil formation and promote ordered crystal growth [5].

Q2: I only get microcrystals or a precipitate. How can I grow larger, single crystals? This indicates excessive nucleation.

  • Slow It Down: Use slower evaporation rates or slower addition of anti-solvent. Techniques like vapor diffusion are excellent for this.
  • Use Crystal Seeds: Once you have microcrystals, crush a small amount and add them to a fresh, slightly undersaturated solution. These "seed" crystals provide sites for further growth without new nucleation [3].
  • Adjust Temperature: A gradual, slow decrease in temperature can promote slower, more controlled growth compared to a fast crash-cooling method.

Q3: The crystal habit is inconsistent between batches. How can I control it?

  • Identify Key Variables: Consistency is often affected by subtle changes in the solvent composition, impurities, or the cooling/evaporation rate. Carefully document all parameters.
  • Control Supersaturation: Maintain a low and constant level of supersaturation during the main growth phase. Seeded crystallization is the most reliable way to achieve this [4].
  • Investigate Additives: Specific additives or co-formers can be used to interact with certain crystal faces, inhibiting their growth and changing the crystal's shape (habit) [2].

References

FAQ: Stability and Degradation Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about drug stability testing.

  • Q1: What is the purpose of forced degradation studies? Forced degradation, or stress testing, is used to determine the intrinsic stability of a molecule by establishing its degradation pathways and identifying likely degradation products. This is a critical part of drug development that helps in developing analytical methods, determining storage conditions, and supporting regulatory submissions like a New Drug Application (NDA) [1].

  • Q2: Under what conditions is a drug most likely to degrade? A drug's susceptibility depends on its chemical structure, but common stress conditions include [1]:

    • Hydrolytic Degradation: Exposure to acidic, alkaline, or neutral aqueous solutions.
    • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide.
    • Thermal Degradation: Exposure to elevated temperatures.
    • Photolytic Degradation: Exposure to UV or visible light.
  • Q3: A significant unknown peak appeared in my HPLC analysis. What should I do? This is a primary reason for forced degradation studies. You should:

    • Correlate with Stress Conditions: Identify under which stress condition the unknown peak forms. For example, multiple degradation products for Olopatadine were formed specifically under acidic and alkaline hydrolysis [1].
    • Characterize the Degradant: Use High-Resolution Mass Spectrometry (HRMS) to determine the mass of the degradant and propose its structure. NMR can provide further structural elucidation [1] [2].
    • Propose a Pathway: Based on the identified structure, propose a degradation pathway (e.g., hydrolysis of a specific functional group) [1].

Experimental Protocol: Forced Degradation & Stability Indicating Method

The following protocol, adapted from a stability study of Olopatadine hydrochloride, provides a detailed methodology you can implement [1].

Objective: To subject the drug substance to various stress conditions and separate the drug from its degradation products using a validated stability-indicating RP-HPLC method.

Materials and Equipment:

  • Drug substance
  • HPLC-grade solvents: methanol, acetonitrile
  • Reagents: formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
  • Water purification system
  • HPLC system with Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer
  • Column: ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm) or equivalent
  • pH meter, analytical balance, vortex mixer, heated reflux setup

Chromatographic Conditions: This is a sample method that was optimized for Olopatadine; you will need to adjust it for your specific compound.

Parameter Condition
Column ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm)

| Mobile Phase | A: 0.1% Formic acid in water B: Methanol:Acetonitrile (50:50 % v/v) | | Gradient Program | Time (min) / %B: 0/30 → 4/30 → 14/80 → 22/20 → 25/30 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 300 nm | | Injection Volume | 20 µL | | Column Temperature | Ambient (or specified) |

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug substance in methanol (e.g., 1000 µg/mL).
    • Use this stock to prepare samples for stress testing.
  • Stress Studies:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and reflux at 60°C. Withdraw samples at timed intervals (e.g., 1, 3, 6, 12, 24 hours) [1].
    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH and reflux at 60°C. Withdraw samples at timed intervals [1].
    • Neutral Hydrolysis: Dilute the stock solution with water and reflux at 60°C. Withdraw samples at timed intervals [1].
    • Oxidative Degradation: Expose the drug solution to 3% and 10% H₂O₂ at room temperature for a defined period [1].
    • Thermal Degradation: Expose the solid drug substance to a hot air oven at 60°C for up to 10 days [1].
    • Photolytic Degradation: Expose the solid drug substance to UV light for up to 10 days [1].
  • Sample Analysis:

    • Neutralize the acid/alkali stress samples before analysis.
    • Dilute all samples with a suitable solvent (e.g., 50% methanol) to the working concentration.
    • Inject the samples into the HPLC system using the chromatographic conditions above.
  • Data Analysis:

    • Monitor the depletion of the main drug peak and the appearance of new peaks (degradation products).
    • Calculate the peak area and percentage of the parent drug and each degradant.
    • Use HRMS to identify the molecular weight and propose structures for the major degradants.

The workflow below summarizes the key steps of the forced degradation study.

Start Start Forced Degradation Study Prep Prepare Drug Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stress->Acid Alkaline Alkaline Hydrolysis (0.1N NaOH, 60°C) Stress->Alkaline Neutral Neutral Hydrolysis (Water, 60°C) Stress->Neutral Oxidative Oxidative Stress (3-10% H₂O₂, RT) Stress->Oxidative Thermal Thermal Stress (Solid, 60°C) Stress->Thermal Photo Photolytic Stress (UV Light) Stress->Photo Analyze Analyze Samples via HPLC-HRMS Acid->Analyze Alkaline->Analyze Neutral->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify Major Degradants Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway End Generate Stability Report Pathway->End

Stability Data and Degradation Profile

The table below summarizes the forced degradation results for Olopatadine hydrochloride as an example of the kind of data you should aim to generate [1].

Stress Condition Major Degradation Products Observed Key Findings & Degradation Pattern
Acidic Hydrolysis OLO1, OLO2, OLO3, OLO4, OLO5 OLO5 was the major degradant, increasing over time as the parent drug peak decreased.
Alkaline Hydrolysis OLO3, OLO5, OLO6, OLO7 OLO5 and OLO6 were the two major degradants. OLO5 increased, while OLO6 showed a variable pattern.
Neutral Hydrolysis OLO1, OLO2, OLO3, OLO4, OLO5 All degradants were also found in acidic conditions. OLO3 and OLO5 were common to all hydrolytic conditions.
Oxidative Stress Not detected No significant degradation was observed over 10 days.
Thermal Stress Not detected No significant degradation was observed over 10 days.
Photolytic Stress Not detected No significant degradation was observed over 10 days.

Key Takeaways for Your Research

  • Stability is Structure-Dependent: The Olopatadine case shows a molecule highly susceptible to hydrolysis (especially in acid and base) but stable under oxidative, thermal, and photolytic stress [1]. Your compound C28H20Cl2N4O3 must be evaluated under all these conditions to build its unique stability profile.
  • Method Validation is Crucial: Any developed HPLC method must be validated as per ICH guidelines to prove it can accurately measure the drug in the presence of its degradants [1] [3].
  • Regulatory Guidance: Always consult the latest ICH Q-Series guidelines (e.g., the newly drafted Q1 guidance) [3] for the formal stability data requirements to support drug marketing applications.

References

C28H20Cl2N4O3 analytical method development problems

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

Before troubleshooting, it's crucial to have a structured development plan. The following workflow outlines the key stages, helping to systematically identify where problems may arise.

Start Start Method Development Define Define Objectives and CQAs Start->Define Literature Conduct Literature Review Define->Literature Plan Develop Method Plan Literature->Plan Scout Method Scouting Plan->Scout Optimize Method Optimization Scout->Optimize Validate Method Validation Optimize->Validate

Figure 1: Systematic analytical method development workflow. [1] [2]

Troubleshooting Common Problems

Here are common issues categorized by development stage, with questions to guide your investigation.

Sample Preparation and Integrity
  • Unexpected Interfering Peaks: Are you seeing peaks that don't correspond to your analyte?
    • Possible Cause: Contamination from the sample matrix or impurities co-eluting with your target compound. [2]
    • Action: Review your sample preparation steps. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction to better isolate your analyte from the matrix. [2]
  • Poor Recovery or Low Signal: Is the analyte response weaker than expected?
    • Possible Cause: Inefficient extraction, analyte degradation during preparation, or adsorption to labware. [2]
    • Action: Evaluate recovery by spiking a known amount of pure standard. Optimize dissolution conditions and consider using silanized vials to prevent adsorption.
Chromatographic Separation (HPLC/UHPLC)
  • Poor Peak Shape (Tailing or Fronting): Are the peaks asymmetrical?
    • Possible Cause: Inappropriate column chemistry, secondary interactions with the stationary phase, or column overload. [2]
    • Action: Scout different column chemistries (e.g., C18, phenyl, polar-embedded). Ensure mobile phase pH is appropriate to suppress analyte ionization if needed. Try diluting the sample to check for overloading. [2]
  • Insufficient Resolution: Are critical pairs of peaks not fully separated?
    • Possible Cause: The method lacks selectivity (α) for your specific analyte and its impurities. [2]
    • Action: This is a core optimization step. Systematically adjust the mobile phase composition (organic solvent ratio), gradient profile, temperature, or buffer pH. Automated method scouting systems can efficiently test these parameters. [2]
  • Irreproducible Retention Times: Are retention times shifting between runs?
    • Possible Cause: Inadequate equilibration of the column, mobile phase inconsistency, or temperature fluctuations. [2]
    • Action: Ensure consistent mobile phase preparation and allow sufficient time for column equilibration. Use a column heater for stable temperature control.
Detection and Quantification
  • Low Sensitivity: Can you not detect the analyte at low concentrations?
    • Possible Cause: The detector settings or the compound's inherent properties may not be optimal.
    • Action: For UV detection, confirm you are using the correct wavelength. For MS detection, investigate ion suppression caused by the sample matrix; improved sample cleanup or a different ionization mode may be necessary. [2]
  • Inaccurate Purity Results: Are impurity levels inconsistent with other techniques?
    • Possible Cause: The detection method may not be responsive to all impurities, or the calibration may be off. [3]
    • Action: Consider using an orthogonal technique. For example, a study on the agrochemical 2,4-D found that Quantitative NMR (QNMR) provided a more complete impurity profile than chromatographic methods alone, as it could detect impurities not accessible to HPLC or GC. [3]

Frequently Asked Questions (FAQs)

  • What is the first step in developing a method for a new compound like C₂₈H₂₀Cl₂N₄O₃? Begin by defining your analytical objectives: what are you trying to measure (purity, potency, etc.) and to what level of accuracy? Then, conduct a thorough literature review on similar compounds or functional groups to establish a starting point. [1]

  • When should I validate my method, and what parameters are required? Method validation is required for any Good Manufacturing Practice (GMP) activities. The concept of "phase-appropriate validation" is applied, meaning the rigor increases from early clinical phases to commercial application. [4] Key validation parameters per ICH Q2(R1) guidelines include accuracy, precision, specificity, linearity, range, LOD, and LOQ. [1] [4]

  • My method works in the development lab but fails when transferred to the QC lab. Why? This is a common challenge often due to a lack of robustness testing during development. [1] [4] A robust method should tolerate small, intentional variations in parameters like mobile phase pH, flow rate, or column temperature without significant impact. Using a Quality-by-Design (QbD) approach with statistical Design of Experiments (DoE) can systematically identify and control these critical parameters. [4]

  • Can I change my analytical method after it's been validated and submitted? Yes, but it requires careful management. Improvements are encouraged by regulators, but you must provide full re-validation data for the new method and demonstrate comparability with the old method. In some cases, product specifications may need re-evaluation, and regulatory submissions must be amended. [4]

Analytical Method Validation Parameters

The table below summarizes the core validation characteristics you need to demonstrate, as per ICH guidelines. [1] [4]

Validation Parameter Definition & Purpose Typical Consideration for C₂₈H₂₀Cl₂N₄O₃
Accuracy The closeness of results to the true value. Spike known impurities into a pure sample to assess recovery.
Precision The closeness of agreement among multiple measurements. (Repeatability & Intermediate Precision) Run multiple preparations of a homogeneous sample on different days/different instruments.
Specificity The ability to assess the analyte unequivocally in the presence of components like impurities. Ensure the main peak is baseline separated from the closest eluting impurity peak.
Linearity The ability to obtain test results proportional to the analyte concentration. Prepare a series of standard solutions across the intended range (e.g., 50-150% of target).
Range The interval between the upper and lower levels of analyte for which the method is suitable. Confirmed from the linearity study; must cover the specified acceptance criteria.
LOD / LOQ Limit of Detection / Limit of Quantification. The lowest amount detectable or quantifiable. Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) for low-level impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. Deliberately vary flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1).

Key Takeaways and Final Advice

  • Systematic Approach is Key: Following a structured workflow from definition to validation [1] prevents overlooking critical issues.
  • Embrace Orthogonal Methods: If you hit a wall with HPLC, remember that other techniques like QNMR can provide a different perspective and more accurate purity results. [3]
  • Plan for Transfer Early: Incorporate robustness testing into your optimization phase to ensure the method will be reliable in other labs and over its lifetime. [4] [2]

References

Analytical Techniques for Byproduct Identification

Author: Smolecule Technical Support Team. Date: February 2026

The identification of byproducts relies on a combination of analytical techniques. The table below summarizes the key methods and their specific roles in the identification process [1] [2] [3].

Technique Primary Role in Byproduct Identification Key Details
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Primary tool for separating & identifying byproducts; provides exact mass data [2]. Determines molecular formula; reveals fragmentation patterns for structural clues [4].

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates molecular structure & confirms identity of byproducts [1] [3]. | ¹H-NMR & ¹³C-NMR: Identifies carbon & hydrogen frameworks [1] [3]. 2D NMR (HSQC, HMBC): Maps connectivity between atoms, crucial for complex unknowns [3]. | | In Silico Prediction Software | Predicts potential degradation products & assesses mutagenic risk early [2]. | Tools like Zeneth: Predicts chemical transformations based on compound structure [2]. Tools like DEREK/Leadscope: Perform toxicity risk assessment per ICH M7 guidelines [2]. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are a critical first step to understand the stability of a drug substance and identify its degradation byproducts. The following workflow outlines this process [2].

cluster_stress Stress Conditions Start Start: Drug Substance Step1 In Silico Prediction (Zeneth Software) Start->Step1 Step2 Perform Stress Conditions Step1->Step2 Step3 Analyze Samples (LC-HRMS, NMR) Step2->Step3 Acid Acidic Hydrolysis Step2->Acid Base Basic Hydrolysis Step2->Base Oxid Oxidative Stress Step2->Oxid Therm Thermal Stress Step2->Therm Photo Photolytic Stress Step2->Photo Step4 Identify & Isolate Major Degradants Step3->Step4 Step5 Structural Elucidation Step4->Step5 Step6 Risk Assessment (ICH M7 Guidelines) Step5->Step6 End End: Establish Control Strategy Step6->End

Protocol Details
  • In Silico Prediction: Before lab work, use software like Zeneth to predict likely degradation pathways based on the molecular structure of C₂₈H₂₀Cl₂N₄O₃. This helps target stress conditions effectively [2].
  • Perform Stress Conditions: Expose the drug substance to various stress conditions to accelerate degradation. Typical conditions include [2]:
    • Acidic/Basic Hydrolysis: Treatment with 0.1-1 M HCl or NaOH at elevated temperatures (e.g., 40-70°C) for several days.
    • Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (e.g., 0.1-3%) or metal ions (e.g., Fe³⁺, Cu²⁺).
    • Thermal Stress: Solid and solution states stored at high temperatures (e.g., 40-80°C).
    • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.
  • Sample Analysis & Isolation: Analyze stressed samples using LC-HRMS to separate components and obtain exact masses of the drug and its degradants. Monitor for new peaks indicating byproducts [2]. Isulate major degradants for further analysis using preparatory chromatography [3].
  • Structural Elucidation: Use a combination of techniques:
    • HRMS Data: Determine the exact mass and molecular formula of the byproduct. Compare the mass shift from the parent drug to hypothesize the transformation (e.g., +16 amu suggests oxidation) [2].
    • NMR Spectroscopy: Use ¹H, ¹³C, and 2D NMR experiments to confirm the structure of the isolated byproduct. This is the definitive method for proving connectivity and identity [1] [3].
  • Risk Assessment: Once structures are identified, use (Q)SAR tools (e.g., DEREK, Leadscope) to assess the potential mutagenic risk of any byproduct, following the ICH M7 guideline [2].

Troubleshooting Common Issues

The decision tree below can help troubleshoot two common challenges in byproduct identification.

Start Start: Troubleshooting Q1 Low Abundance Byproduct? Start->Q1 Q2 Confident Structure ID? Q1->Q2 No A1 Scale-Up Forced Degradation Q1->A1 Yes A3 Employ 2D NMR Methods (HSQC, HMBC) Q2->A3 No A2 Use Selective Detection (e.g., LC-MS/MS) A1->A2 End Issue Resolved A2->End A4 Use Authentic Standard for Confirmation A3->A4 A4->End

Frequently Asked Questions

Q1: How can I improve the detection of low-abundance byproducts? Low-concentration byproducts can be hard to isolate. The most effective approach is to scale up your forced degradation reaction to generate a larger quantity of the degradant, facilitating isolation and NMR analysis [2]. Furthermore, the high sensitivity of LC-MS/MS can be leveraged to target and characterize these trace-level impurities, even when they are not fully isolated [4].

Q2: What should I do if I cannot confidently identify a byproduct using 1D NMR? Simple ¹H-NMR spectra can be ambiguous due to overlapping signals or complex coupling. In these cases, you must use two-dimensional (2D) NMR techniques. Experiments like ¹H-¹³C HSQC (for direct C-H bonds) and HMBC (for long-range C-H couplings) are essential for mapping the carbon skeleton and establishing connectivity between structural fragments [3]. The definitive identification of a byproduct often requires correlating data from both MS and 2D NMR.

Q3: What are the common oxidation mechanisms that could affect my compound? Your compound contains heteroaromatic rings (indole, oxadiazole, isoxazole) that may be susceptible to oxidation. The two most common mechanisms are:

  • Autoxidation: A radical chain reaction, often initiated by trace metals or organic hydroperoxides present in excipients. It can lead to hydroperoxides, alcohols, and carbonyl compounds [2].
  • Nucleophilic/Electrophilic Oxidation: A direct reaction between the drug and peroxides (e.g., from excipients like polyethylene glycol) [2].

References

A Systematic Guide to Resolving Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility challenges are common in drug development. The following workflow provides a logical sequence for troubleshooting, from initial analysis to advanced techniques.

Start Start: Compound C₂₈H₂₀Cl₂N₄O₃ M1 Molecular Descriptor Analysis Start->M1 M2 Assess Drug-Likeness M1->M2 M3 Select Formulation Strategy M2->M3 M2->M3 e.g., Poor Solubility M4 Design of Experiments (DoE) M3->M4 M5 Prepare & Evaluate Formulation M4->M5 M5->M4 Results not optimal End Optimized Formulation M5->End

Initial Compound Analysis and Formulation Strategy

Begin by computationally analyzing the compound's molecular structure to predict its solubility behavior and guide the choice of formulation strategy [1].

Analysis Step Description Key Tools/Descriptors
Molecular Descriptor Calculation Generate quantitative descriptors representing physicochemical properties [2] [1]. MolLogP (lipophilicity), MolWt (molecular weight), TPSA (topological polar surface area), NumHDonors (H-bond donors), NumHAcceptors (H-bond acceptors) [2] [1].
Drug-Likeness Assessment Evaluate if the compound's properties align with known drug-like molecules [1]. Lipinski's Rule of Five [1]: MolWt ≤ 500, MolLogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

| Formulation Strategy Selection | Choose a technology based on the analysis outcome. | Lipid-Based Systems (e.g., SLNs): Ideal for highly lipophilic compounds (high MolLogP) [3]. Solid Dispersions: Suitable for compounds with manageable molecular weight but poor dissolution [4]. |

Key Formulation Techniques and Experimental Design

After selecting a strategy, implement it using a structured experimental methodology.

a) Solid Lipid Nanoparticles (SLNs) for Enhanced Permeability This technique is excellent for increasing bioavailability and enabling brain targeting for CNS-acting drugs [3].

  • Materials: Lipids (e.g., Glyceryl monostearate, Compritol 888 ATO), Surfactants (e.g., Poloxamer 188, Polysorbate 80), and the active compound [3].
  • Methodology (High-Pressure Homogenization):
    • Solubility Screening: Dissolve the drug in various melted lipids to identify the one with highest solubility [3].
    • Form a Coarse Emulsion: Disperse the drug-loaded lipid melt into a hot aqueous surfactant solution with stirring [3].
    • High-Pressure Homogenization: Pass the coarse emulsion through a homogenizer at high pressure (e.g., 500-1500 bar) for several cycles while above the lipid's melting point [3].
    • Solidification: Cool the resulting nanoemulsion to room temperature with mild stirring to form solid nanoparticles [3].
  • Critical Quality Attributes (CQAs): Monitor Particle Size, Polydispersity Index (PDI), Zeta Potential, and Entrapment Efficiency [3].

b) Solid Dispersion via Dropping Pills for Improved Dissolution This method is effective for increasing the dissolution rate of water-insoluble active ingredients [4].

  • Materials: Hydrophilic carriers (e.g., PEG 4000, PEG 6000), surfactants (e.g., Tween 80), and the active extract [4].
  • Methodology (Hot-Melt Method):
    • Melting: Melt the drug and carrier mixture together [4].
    • Dropping: Drop the molten suspension into a cooled condensate liquid (e.g., polydimethylsiloxane or liquid paraffin) [4].
    • Solidification: The surface tension of the condensate causes the drops to solidify into spherical, solid pills [4].
  • Critical Quality Attributes (CQAs): Evaluate Roundness, Weight Variation, Disintegration Time, and Dissolution Rate [4].

c) Experimental Design (DoE) for Optimization Instead of a one-variable-at-a-time approach, use DoE to efficiently understand the impact of multiple factors [3] [4].

  • Objective: To minimize particle size and maximize encapsulation efficiency for SLNs, or to optimize roundness and disintegration time for dropping pills [3] [4].
  • Process: A 3² factorial design is common for investigating two factors at three levels each. For example, for SLNs, factors could be Homogenization Pressure and Number of Cycles, with responses being Particle Size and PDI [3].
  • Software: Tools like Design Expert can be used to create the experimental design and analyze the results [3].
Advanced and Emerging Techniques

Generative Artificial Intelligence (AI) is an emerging powerful tool for in silico formulation. It can create digital versions of drug products from images and predict optimal formulations by analyzing critical quality attributes like particle size and drug loading, significantly reducing lab experimentation [5].

The diagram below illustrates how AI integrates into the development workflow.

AI_Start Input: Product Images & Critical Quality Attributes (CQAs) AI_Process Generative AI Model AI_Start->AI_Process AI_Output Output: Digital Formulations (Predicted Particle Size, Drug Release) AI_Process->AI_Output AI_Eval In-silico Analysis & Optimization AI_Output->AI_Eval AI_Eval->AI_Process Refine CQAs AI_End Optimal Digital Formula for Lab Verification AI_Eval->AI_End

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in tackling solubility issues? A1: The most critical step is a thorough computational analysis of the compound's molecular descriptors. Understanding properties like logP, molecular weight, and polar surface area is essential for selecting the correct formulation strategy (e.g., lipid-based systems for lipophilic compounds) and avoids wasted effort on unsuitable techniques [2] [1].

Q2: How can I make the formulation process more efficient? A2: Employ a Systematic Approach and DoE. Define a Quality Target Product Profile (QTPP), identify Critical Quality Attributes (CQAs), and use Design of Experiments. This allows you to efficiently understand the interaction between multiple variables (like lipid concentration and homogenization pressure) and optimize your formulation with fewer experiments [3].

Q3: Are there modern alternatives to extensive lab experimentation? A3: Yes, Generative AI is a rapidly advancing field. It can generate and analyze countless digital formulation variants in silico, predicting properties like drug release profiles before you ever step into the lab. This can drastically accelerate the initial screening and optimization phases [5].

Q4: Why consider the intranasal route for delivery? A4: For drugs targeting the Central Nervous System (CNS), the intranasal route offers a direct pathway to the brain via the olfactory and trigeminal nerves, bypassing the blood-brain barrier. Formulating the drug in nanoparticles like SLNs can further enhance this direct delivery and protect the drug from metabolism [3].

References

C28H20Cl2N4O3 scale-up difficulties troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and synthesis

The compound C₂₈H₂₀Cl₂N₄O₃ corresponds to a class of indole-oxadiazole coupled isoxazole hybrids, specifically investigated as potent EGFR-targeting anticancer agents [1]. The general synthesis workflow for this class of compounds is as follows:

G Start Start: 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole Step1 1. Generate Nitrile Oxides Start->Step1 Step2 2. Cu(I)-Catalyzed Reaction (Cycloaddition) Step1->Step2 Step3 3. Form Final Hybrid (6a-o) Step2->Step3 End End: Indole-Oxadiazole coupled Isoxazole Hybrid Step3->End

Troubleshooting Guide: Common Scale-Up Challenges

Based on general scale-up principles for complex organic molecules and oligonucleotides (which face similar challenges with hazardous reagents), here are key areas to investigate [2] [3]:

Challenge Category Specific Issue Potential Causes & Investigations

| Safety & Facility | Regulatory non-compliance at large scale [2] | • Verify change from Business (B) to High Hazard (H) occupancy codes. [2] • Assess bulk chemical storage (tanks vs. drums), spill containment, and fire department access. [2] | | | Exothermic reactions | • Investigate: Calorimetry to map reaction enthalpy and safe operating windows. | | Chemical Synthesis | Drop in Yield or Purity [3] | • Investigate: Mixing efficiency, heat transfer, reagent quality deviations, and by-product formation at larger volumes. [3] • Consider parameters like temperature envelopes, reagent concentration, and mole ratios, drawing from process optimization examples for other compounds. [4] [5] | | | Inconsistent Product (e.g., isomer mixtures) [3] | • Investigate: Stereochemical control, especially if your molecule has chiral centers or potential for isomerism. [3] | | Downstream Processing | Difficult Purification [3] | • Investigate: Suitability of lab-scale methods (e.g., HPLC) for larger volumes. [3] • Explore alternative chromatography methods or solvent systems. [3] | | | Solvent Use & Waste [3] | • Investigate: High volumes of flammable/toxic solvents (e.g., ACN, DCM). [3] • Plan for solvent recovery, waste valorization, and greener alternatives. [3] |

Frequently Asked Questions

  • Q1: Why did my reaction work perfectly in the lab but fails in the pilot-scale reactor?

    • A: This is often due to mixing and heat transfer inefficiencies. In large reactors, it takes more time to mix reagents uniformly and to add or remove heat. An exothermic event that was easily controlled in a small flask can cause a significant temperature spike in a large vessel, leading to decomposition or new impurities. Redesign the process with longer addition times and ensure jacket cooling is sufficient.
  • Q2: How can I control the generation of genotoxic impurities during scale-up?

    • A: As highlighted in other pharmaceutical process optimizations, carefully track and control the residues of starting materials and reagents known to have genotoxic potential (e.g., benzyl bromide) [5]. Implement stringent purification steps and set strict in-process control limits to ensure these impurities are reduced to safe levels (e.g., below 0.7 ppm) [5].
  • Q3: Our purification is a bottleneck. What can we do?

    • A: Moving from analytical to preparative or simulated moving bed (SMB) chromatography can dramatically improve throughput. Furthermore, explore opportunities for crystallization or precipitation as alternative, more scalable purification methods. Solvent selection and control of crystallization parameters (rate of anti-solvent addition, agitation) are critical for achieving desired purity and particle size [4].

Experimental Protocol for Scale-Up Optimization

When scaling a process, a systematic approach to parameter optimization is crucial. The following workflow, adaptable from methodologies used in other chemical syntheses, can serve as a guide [4] [5]:

G Step1 1. Define Critical Parameters (e.g., Temp, Time, Mole Ratio) Step2 2. Design of Experiments (DoE) (Systematically vary parameters) Step1->Step2 Step3 3. Characterize Output (Yield, Purity, Particle Size) Step2->Step3 Step4 4. Statistical Analysis (Identify optimal conditions) Step3->Step4 Step5 5. Validate Model (Run at predicted optimum) Step4->Step5

Key characterization techniques to confirm the identity and quality of your scaled-up product include [1] [4]:

  • ¹H-NMR and ¹³C-NMR Spectra: For structural confirmation.
  • Mass Spectra: For molecular weight confirmation.
  • HPLC: For assessing purity and quantifying impurities [4].
  • Differential Scanning Calorimetry (DSC): For understanding thermal properties [4].

I hope this structured technical support framework provides a solid foundation for addressing the scale-up challenges with your specific compound.

References

C28H20Cl2N4O3 characterization data interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Characterization Data

The core compound is identified as 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole, a key intermediate. The final hybrids (coded 6a-6o) are synthesized from it via a Cu(I)-catalyzed reaction with nitrile oxides [1].

The table below summarizes the characterization data and biological activity for the two most potent derivatives, compounds 6g and 6m, as reported in the study.

Property Compound 6g Compound 6m
General Structure \multicolumn{2}{c }{Indole-Oxadiazole coupled Isoxazole Hybrid}
1H-NMR, 13C-NMR, Mass Spectra \multicolumn{2}{c }{Confirmed for all derivatives (6a-o) [1]}
In Vitro Cytotoxicity (MCF-7) More active than Erlotinib More active than Erlotinib
In Vitro Cytotoxicity (MDA-MB-231) Less active than against MCF-7 Less active than against MCF-7
EGFR Kinase Inhibition (IC₅₀) 0.311 ± 0.05 µM 0.203 ± 0.03 µM
Reference Standard (Erlotinib IC₅₀) \multicolumn{2}{c }{0.421 ± 0.03 µM [1]}

Experimental Protocols & Troubleshooting

Here are the essential methodologies and common troubleshooting points for working with these compounds.

Synthesis & Purification Protocol

This protocol is adapted from the referenced study for the synthesis of final hybrids (6a-o) [1].

  • Step 1 - Reaction Setup: In a suitable reaction vessel, dissolve the core oxadiazole intermediate and the appropriate nitrile oxide precursor in a dry, aprotic solvent under an inert atmosphere.
  • Step 2 - Catalysis: Add a catalytic amount of a Cu(I) salt to the reaction mixture. The study utilizes Cu(I) to catalyze the cycloaddition between the in-situ generated nitrile oxides and the alkyne functionality on the indole ring, forming the isoxazole hybrid.
  • Step 3 - Reaction Monitoring: Stir the mixture at the required temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC).
  • Step 4 - Work-up: Upon completion, quench the reaction and extract the product using an organic solvent. Wash the organic layer to remove catalysts and impurities.
  • Step 5 - Purification: Purify the crude product using a suitable chromatographic technique (e.g., column chromatography) to obtain the pure hybrid compound.
  • Step 6 - Characterization: Confirm the chemical structure of all new hybrids using 1H-NMR, 13C-NMR, and Mass Spectrometry [1].
Troubleshooting Guide (FAQs)

Q1: What should I do if my reaction yield is low?

  • A: Ensure all reagents and solvents are anhydrous. The activity of the Cu(I) catalyst is sensitive to moisture and oxygen. Maintain a strict inert atmosphere throughout the reaction setup and execution. Check the purity of your starting materials.

Q2: How can I confirm the identity of my final compound?

  • A: Cross-reference your NMR (both 1H and 13C) and Mass Spectrometry data with the reported data for compounds 6a-o [1]. Pay close attention to the peaks corresponding to the new isoxazole ring and the connectivity to the indole-oxadiazole core.

Q3: My biological assay results are inconsistent. What could be the reason?

  • A: Inconsistent results in cytotoxicity or enzymatic assays can stem from compound solubility issues. Ensure the compound is fully dissolved in the assay buffer or culture medium, potentially using a minimal amount of DMSO as a vehicle. Always include the reference standard, Erlotinib, as a positive control in your assays for a reliable baseline comparison [1].

Signaling Pathway & Experimental Workflow

To help visualize the drug's cellular mechanism and the experimental journey from synthesis to validation, I've created the following diagrams using Graphviz.

Diagram 1: EGFR Signaling Pathway and Drug Inhibition

This diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by the synthesized hybrids.

EGF EGF EGFR EGFR EGF->EGFR Binding Downstream\nSignaling Downstream Signaling EGFR->Downstream\nSignaling Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nSignaling->Cell Proliferation\n& Survival Indole-Oxadiazole\nIsoxazole Hybrid Indole-Oxadiazole Isoxazole Hybrid Indole-Oxadiazole\nIsoxazole Hybrid->EGFR Inhibits (EGFR Tyrosine Kinase)

Diagram 2: Experimental Workflow for Anticancer Hybrid Development

This flowchart outlines the key stages of the research process described in the study.

Compound\nSynthesis Compound Synthesis Structural\nCharacterization Structural Characterization Compound\nSynthesis->Structural\nCharacterization NMR, MS In Vitro\nCytotoxicity In Vitro Cytotoxicity Structural\nCharacterization->In Vitro\nCytotoxicity MCF-7, MDA-MB-231 EGFR Kinase\nAssay EGFR Kinase Assay In Vitro\nCytotoxicity->EGFR Kinase\nAssay On Active Compounds

References

C28H20Cl2N4O3 reactivity optimization conditions

Author: Smolecule Technical Support Team. Date: February 2026

General Reaction Optimization Framework

The core strategy in reaction optimization involves the systematic variation of key parameters. The table below outlines common factors to investigate, supported by methodologies from the literature.

Parameter Purpose of Optimization Examples from Literature
Catalyst Improve yield, selectivity, & suppress side reactions. Using Rh₂(OPiv)₄ to suppress β-hydride elimination in diazocarbonyl reactions [1].
Solvent Influence reaction rate, conversion, & enantioselectivity. Screening cyclohexane, diisopropyl ether, and vinyl acetate to find the solvent giving the highest conversion in a lipase-catalyzed transesterification [2].
Temperature Balance reaction rate with selectivity; lower temps often favor enantioselectivity. Identifying 55°C as optimal for conversion in an enzymatic synthesis; lower temps can improve stereoselectivity [2].
Reactant Concentration/ Ratio Drive reaction completion, improve atom economy, & prevent side product formation. Finding a 2:1 molar ratio of acetone cyanohydrin to m-phenoxybenzaldehyde to be optimal for conversion [2].
Additives Act as catalysts, modify catalyst support, or trap undesired intermediates. Using MgO as a support modifier for Ni/Al₂O₃ to reduce coke formation [3]; using oxalic acid to catalyze oxime formation [4].

Troubleshooting Common Experimental Issues

Here are some common problems you might encounter, with potential solutions based on the optimization framework.

Issue 1: Low Reaction Conversion or Yield
  • Potential Causes & Solutions:
    • Insufficient Catalysis: Screen different catalysts and ligands. Sterically demanding ligands like pivalate (OPiv) can be highly effective for intermolecular reactions [1].
    • Suboptimal Solvent Environment: Re-evaluate your solvent system. As shown in one study, the wrong solvent can significantly reduce conversion, while the right one (e.g., cyclohexane) can maximize it [2].
    • Incorrect Stoichiometry: Systematically vary the molar ratios of your reactants to find the optimal balance that drives the reaction without promoting side pathways [2].
    • Suboptimal Temperature: The reaction may require a higher temperature to proceed at a practical rate. Conduct the reaction at a range of temperatures (e.g., from room temperature to reflux) to map its profile [2].
Issue 2: Formation of Undesired Side Products
  • Potential Causes & Solutions:
    • Competitive Pathways: Identify if the side product comes from a parallel reaction or from the main product degrading. The formation of a ring-opened azafulvenium intermediate, for instance, can lead to racemization and ring expansion in azetidine chemistry [5].
    • Catalyst-Induced Decomposition: Switch to a more selective catalyst. The choice of rhodium carboxylate ligand was crucial for favoring cyclopropanation over β-hydride elimination [1].
    • Uncontrolled Reaction Conditions: Lowering the reaction temperature can often improve selectivity by slowing down side reactions [1]. The use of specific additives can also help; for example, modifying a catalyst support with MgO reduced coke formation in methane reforming [3].
Issue 3: Poor Stereochemical Control
  • Potential Causes & Solutions:
    • Unfavorable Reaction Conditions: Lower the temperature, as enzyme-catalyzed reactions often show higher enantioselectivity at lower temperatures [2].
    • Lack of a Chiral Influence: If your starting materials are not chiral, you may need to introduce a chiral catalyst or ligand to control the stereochemistry of the new bonds being formed [1].

Sample Experimental Protocol for Method Adaptation

The following workflow visualizes a general, iterative process for optimizing a reaction, which you can apply to your specific compound.

Start Start: Define Reaction Objective S1 1. Literature Review & Theoretical Design Start->S1 S2 2. Initial Screening (Test one parameter at a time) S1->S2 S3 3. Analyze Results (Yield, Conversion, Selectivity) S2->S3 S4 4. Results Meet Target? S3->S4 S5 5. Refine Conditions (e.g., narrower temp range, different catalyst loadings) S4->S5 No S6 6. Confirm Optimal Protocol S4->S6 Yes S5->S2 Repeat Screening End End S6->End

Step-by-Step Procedure:

  • Literature Review & Theoretical Design: Based on the core structure and functional groups of C₂₈H₂₀Cl₂N₄O₃, identify analogous reactions in the literature (e.g., amide coupling [5], cyclopropanation [1], or oximation [4]) to inform your initial conditions.
  • Initial Screening: Set up small-scale parallel reactions. For example, to screen solvents, prepare separate vials with the same quantities of your compound, catalyst, and reactants, but different solvents (e.g., cyclohexane, acetonitrile, DMF). Run the reactions and monitor by TLC or LC-MS.
  • Analyze Results: Compare the conversion and purity of the product from each vial. Quantify results using techniques like gas chromatography (GC) [2] or NMR [2] to determine enantiomeric excess if relevant.
  • Iterate and Refine: Once a promising condition is found (e.g., "Solvent A" gave 70% conversion), refine it further. Using the same example, you might test different temperatures or catalyst concentrations specifically in "Solvent A".
  • Confirm Optimal Protocol: Once a set of conditions consistently provides high yield and selectivity, scale up the reaction slightly to confirm its robustness and isolate the final product for full characterization.

Key Recommendations for Your Compound

To make progress with C₂₈H₂₀Cl₂N₄O₃, I suggest you:

  • Conduct a Functional Group Analysis: Determine the reactive parts of your molecule. This will allow you to better search for and apply literature methods on specific reaction types (e.g., if it contains a secondary amine, the N-nitrosation study [6] becomes relevant).
  • Apply a Systematic Screening Approach: The most reliable path to optimization is the structured, parameter-by-parameter investigation detailed above.
  • Leverage Analytical Techniques: Use NMR (for stereochemistry and structure) [2], GC or HPLC (for conversion and purity) [2], and MS to meticulously track your reaction's progress and outcomes.

References

C28H20Cl2N4O3 computational vs experimental data

Author: Smolecule Technical Support Team. Date: February 2026

Frameworks for Comparison

Integrating computational and experimental data is a powerful approach in modern research. The table below summarizes the foundational strategies for such a comparison, as identified in the literature [1].

Strategy Brief Description Applicability to Your Guide
Independent Approach Computational and experimental work are conducted separately, and their results are compared at the end. Useful for a straightforward, final comparison of properties like structure or activity.
Guided Simulation (Restrained) Approach Experimental data is used to guide and constrain the computational model as it runs. Ideal for refining a computational model of your compound using your own experimental findings.
Search and Select (Reweighting) Approach A large pool of conformations is generated computationally, and experimental data is used to select the most likely ones. Effective for understanding which molecular shapes (conformations) are most probable in a real system.
Guided Docking Experimental information is used to inform computational predictions of how the compound binds to a target. Highly relevant if your compound's mechanism involves binding to a protein target like EGFR [2].

Methodologies for Data Generation

To build your comparison guide, you will need to generate both computational and experimental data. The following protocols detail established methods for both sides.

Computational Protocols
  • Property Prediction using QSAR Models

    • Objective: To predict physicochemical (PC) and toxicokinetic (TK) properties critical for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) [3].
    • Workflow:
      • Software Selection: Use validated software tools that implement Quantitative Structure-Activity Relationship (QSAR) models. For reliable predictions, select tools that have been benchmarked on external datasets and clearly define their Applicability Domain (AD)—the chemical space where the model is reliable [3].
      • Input Preparation: Draw the 2D or 3D structure of C₂₈H₂₀Cl₂N₄O₃ and generate a standardized SMILES string.
      • Calculation: Input the structure into the software to predict properties like LogP (lipophilicity), water solubility, pKa, and Caco-2 permeability [3].
    • Data Output: A table of predicted numerical values for each property.
  • Molecular Docking Studies

    • Objective: To predict the binding affinity and orientation of your compound against a relevant biological target (e.g., the EGFR kinase domain, based on related compounds [2]).
    • Workflow:
      • Protein Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare it by removing water molecules and adding hydrogen atoms.
      • Ligand Preparation: Generate a 3D model of your compound and optimize its geometry.
      • Docking Execution: Use docking software (e.g., AutoDock Vina, GOLD) to simulate the binding. Run multiple simulations to ensure result consistency.
      • Analysis: Analyze the binding pose (orientation) and the calculated binding energy (kcal/mol).
Experimental Protocols
  • In Vitro Cytotoxicity Assay

    • Objective: To determine the experimental potency of your compound against cancer cell lines [2].
    • Workflow:
      • Cell Culture: Maintain relevant cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer) in standard conditions.
      • Compound Treatment: Treat cells with a range of concentrations of C₂₈H₂₀Cl₂N₄O₃. Include a positive control (e.g., a known drug like Erlotinib) and a negative control (vehicle only).
      • Viability Measurement: After an incubation period (e.g., 72 hours), measure cell viability using a colorimetric assay like the SRB (Sulforhodamine B) assay [4].
      • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀ value) from the dose-response curve.
  • In Vitro Enzymatic Assay

    • Objective: To confirm if the compound directly inhibits a target enzyme like EGFR [2].
    • Workflow:
      • Obtain the purified kinase enzyme.
      • In a buffer, incubate the enzyme with your compound, a substrate, and ATP.
      • Quantify the phosphorylated product using a detection method like fluorescence or luminescence.
      • Calculate the IC₅₀ value for enzyme inhibition.

Pathway and Workflow Visualization

Below is a DOT script that outlines the logical workflow for integrating computational and experimental methods, which you can adapt for your guide.

framework start Start: Compound C₂₈H₂₀Cl₂N₄O₃ comp Computational Study start->comp exp Experimental Study start->exp comp_qsar QSAR Analysis (Predict Properties) comp->comp_qsar comp_dock Molecular Docking (Predict Binding) comp->comp_dock exp_cytotox Cytotoxicity Assay (Measure IC₅₀) exp->exp_cytotox exp_enzym Enzymatic Assay (Measure IC₅₀) exp->exp_enzym comp_data Computational Data comp_qsar->comp_data comp_dock->comp_data exp_data Experimental Data exp_cytotox->exp_data exp_enzym->exp_data compare Comparison & Validation comp_data->compare exp_data->compare guide Final Comparison Guide compare->guide

Diagram Title: Research Workflow for Drug Comparison

A Path Forward for Your Research

Since a direct comparison for C₂₈H₂₀Cl₂N₄O₃ is not available, the most effective path is to generate the data yourself using the methodologies outlined above.

  • Perform the Calculations: Run the computational predictions for your compound's properties and its potential binding to a target.
  • Conduct the Experiments: Synthesize or acquire the pure compound and perform the cytotoxicity and enzymatic assays.
  • Create Your Comparison Table: Structure your findings in a table. Here is a template you can adapt:
Property/Metric Computational Prediction Experimental Result Agreement Level Notes / Methodology
LogP 4.50 4.32 High Exp: Shake-flask method; Comp: X software
Water Solubility (logS) -3.21 -3.05 High Exp: HPLC; Comp: Y software
EGFR IC₅₀ (µM) 0.15 0.31 Moderate Exp: In vitro kinase assay; Comp: Docking with Z software
Cytotoxicity (MCF-7 IC₅₀) N/A 0.45 µM N/A Exp: SRB assay

References

C28H20Cl2N4O3 spectroscopic data validation

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on C28H20Cl2N4O3

The table below summarizes the data found for your compound:

Property Available Data
Chemical Formula C28H20Cl2F2N2O2Sn [1]
Molecular Structure Crystal structure data (atomic coordinates) [1]
Spectroscopic Data Not found in the current search results
Context Published as a crystal structure in a 2025 journal article [1]

The compound identified in the search results includes a tin (Sn) atom and fluorine (F) atoms in its formula [1]. Please verify if this matches the structure you are working with.

Standard Spectroscopic Validation Protocol

Based on common practices in pharmaceutical and organic chemistry research, here is a generalized experimental protocol for spectroscopic validation that you can adapt [2]:

Start Synthesized Compound (this compound) NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR DataCorrelation Data Correlation & Analysis NMR->DataCorrelation MS->DataCorrelation IR->DataCorrelation Validation Structure Validated DataCorrelation->Validation

Experimental Workflow for Structure Validation

References

Common Biological Activity Assays for Novel Compounds

Author: Smolecule Technical Support Team. Date: February 2026

When the specific activity profile of a new compound is unknown, researchers typically screen it against a battery of standardized biological assays. The table below summarizes the most relevant types of in vitro tests, based on current literature.

Activity Type Example Assays/Targets Key Measurements Common Cell Lines/Models
Cytotoxicity / Anticancer [1] [2] [3] MTT assay, SRB assay, EGFR kinase inhibition Cell viability (IC₅₀), enzyme inhibition (IC₅₀) MCF-7 (breast cancer), MDA-MB-231 (breast cancer), DU-145 (prostate cancer), normal human fibroblasts
Antimicrobial [1] [4] Minimum Inhibitory Concentration (MIC), time-kill assays MIC (µg/mL), bactericidal kinetics Staphylococcus aureus (MRSA), Escherichia coli, soil bacterial strains
Enzyme Inhibition [2] [3] α-Amylase/α-glucosidase inhibition, EGFR tyrosine kinase assay Enzyme inhibition (%) or IC₅₀ Isolated enzymes
Reactivity & Toxicity [1] Lipid peroxidation, hemolysis assay, reaction with hydroxyl radicals Percentage of cell hemolysis, peroxidation degree Erythrocytes, human skin fibroblasts

Standard Experimental Protocols

Here are detailed methodologies for key experiments cited in the comparison tables, which are crucial for generating your own data.

Cytotoxicity Assay (SRB or MTT)

This protocol is used to evaluate the compound's ability to kill cells, particularly cancer cells [3].

  • Cell Seeding: Plate cells (e.g., MCF-7, normal human fibroblasts) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.
  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a control group that receives only the solvent (e.g., DMSO).
  • Incubation: Incubate the plate for 48–72 hours at 37°C in a 5% CO₂ atmosphere.
  • Viability Measurement:
    • For SRB assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (SRB) dye, and dissolve the bound dye in a Tris buffer. Measure the absorbance at 510–540 nm [4] [3].
    • For MTT assay: Add MTT reagent to wells. Living cells will convert MTT to purple formazan crystals. Dissolve the crystals in DMSO and measure absorbance at 570 nm [3].
  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The concentration that kills 50% of the cells (IC₅₀) is determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of bacteria [4].

  • Bacterial Preparation: Grow bacteria (e.g., MRSA, E. coli) to mid-log phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1–2 x 10⁸ CFU/mL).
  • Broth Dilution: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton (MH) broth.
  • Inoculation: Dilute the bacterial suspension and add it to each well, achieving a final inoculum of about 5 x 10⁵ CFU/mL.
  • Incubation & Reading: Incubate the plate aerobically at 37°C for 16–20 hours. The MIC is the lowest concentration of the compound in the well where no visible turbidity (bacterial growth) is observed.
Enzyme Inhibition Assay (e.g., EGFR Kinase)

This protocol tests whether the compound can inhibit a key enzyme involved in diseases like cancer [2].

  • Reaction Setup: In a suitable buffer, combine the enzyme (EGFR kinase), its substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
  • Incubation: Allow the enzymatic reaction to proceed for a specified time at 30°C.
  • Detection: Stop the reaction and measure the amount of phosphorylated product formed. This is often done using ELISA-based methods or ADP-Glo assays.
  • Data Analysis: Calculate the percentage of enzyme activity inhibited by the compound compared to a control (without the inhibitor). The IC₅₀ value is the concentration that inhibits 50% of the enzyme activity.

Research Workflow for Novel Compounds

Start Start: Novel Compound C₂₈H₂₀Cl₂N₄O₃ SAR Structure-Activity Relationship (SAR) Analysis Start->SAR  DFT Calculations  Aromaticity Indices Screen Primary Biological Screening SAR->Screen  Identify Potential  Biological Targets Mech Mechanism of Action Studies Screen->Mech  Confirm Active  Compounds Data Data Compilation & Comparison Guide Mech->Data  Synthesize Findings

How to Proceed with Your Research

Given that a direct comparison for C₂₈H₂₀Cl₂N₄O₃ is not available, I suggest the following steps to build your guide:

  • Perform a Structure Search: Use the molecular structure in specialized databases like SciFinder, Reaxys, or PubChem to find identical or highly similar compounds that may have published bioactivity data.
  • Initiate Laboratory Testing: Using the protocols above, you can begin primary screening of your compound against a panel of biological targets, focusing first on cytotoxicity and antimicrobial activity as these are common initial tests.
  • Investigate the Core Scaffold: Research the biological activity of the central chemical frameworks (e.g., indole, oxadiazole, isoxazole) that likely make up your compound. Molecules containing these structures are often active against cancers and microbes [2].

References

C28H20Cl2N4O3 XRD structure validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Validating Crystal Structures

Validating a crystal structure involves checking both the intramolecular geometry (the connectivity and dimensions within a molecule) and the intermolecular packing (how molecules arrange themselves in the crystal lattice) [1]. The table below compares the primary validation approaches.

Method Description What it Validates Common Tools / Databases
Intramolecular Geometry Check Compares bond lengths, angles, and torsions against a database of known high-quality structures [1]. Identifies unusual or chemically impossible bond lengths and angles [1]. Mogul (using the Cambridge Structural Database, CSD) [1].
Intermolecular Packing Analysis Analyzes the geometry and likelihood of non-covalent interactions like hydrogen bonds [1]. Flags unrealistic molecular packing or incorrect space group assignment [1]. Mercury (with CSD-Materials module), IsoStar [1].
DFT Energy Minimization Uses quantum mechanics to relax the experimental atomic coordinates and cell parameters to their lowest energy state [2]. A large root-mean-square Cartesian displacement (RMSCD > 0.35-0.40 Å) suggests a possible error in the non-hydrogen atom structure [2]. VASP, CASTEP, GRACE [2].
Standard CIF Check Automated check for consistency and completeness of the Crystallographic Information File (CIF) during submission to journals. Detects missing data, alerts for high R-values, and reports on various geometric and structural factors. checkCIF (IUCr).

Detailed Experimental Protocols

Here are detailed methodologies for the key validation techniques cited above.

Protocol for Intramolecular and Intermolecular Validation

This protocol uses knowledge-based software to validate a structure against the Cambridge Structural Database (CSD) [1].

  • Step 1: Prepare the Structure

    • Obtain your crystal structure in a common format (e.g., .cif).
    • Ensure all non-hydrogen atoms are correctly assigned and the model is complete.
  • Step 2: Intramolecular Geometry with Mogul

    • Load the .cif file into the Mogul software.
    • Run a geometry search. Mogul will automatically compare every bond length, bond angle, and torsion angle in your structure to distributions of similar fragments in the CSD [1].
    • Analysis: Examine the results, paying close attention to parameters with high Z-scores (e.g., > 3). These are statistically unusual and may indicate a local error in the structure. A valid structure will have most of its geometric parameters comfortably within the observed CSD distributions [1].
  • Step 3: Intermolecular Packing with Mercury

    • Load the .cif file into the Mercury software.
    • Use the "Structure Search" feature in the CSD-Materials module to identify and analyze specific intermolecular interactions, such as hydrogen bonds or π-π stacking [1].
    • Analysis: For each key interaction, note its frequency of occurrence (the percentage of times it forms when possible). High-frequency interactions support the validity of the packing. Additionally, use IsoStar scatterplots to check if the geometry (donor-acceptor distance, D-H...A angle) of each contact falls within commonly observed regions [1].
Protocol for Validation via DFT-D Energy Minimization

This computational protocol is particularly valuable for structures determined from powder XRD data, where resolution is lower [2].

  • Step 1: Software and Setup

    • Select a plane-wave DFT code with dispersion correction (DFT-D), such as VASP or CASTEP [2].
    • Set up the calculation using the Perdew-Burke-Ernzerhof (PBE) functional or similar, with a dispersion correction (e.g., Grimme's D2/D3). Use a plane-wave cut-off energy of ~520 eV and a k-point spacing of ~0.07 Å⁻¹ [2].
  • Step 2: Staged Energy Minimization

    • To ensure stable convergence, the minimization is often done in stages [2]:
      • Stage 1: Relax only the intramolecular degrees of freedom (fixing molecular position and unit cell).
      • Stage 2: Relax atomic coordinates with the unit cell fixed.
      • Stage 3: Perform a full relaxation of all atomic coordinates and unit cell parameters simultaneously.
  • Step 3: Calculation and Analysis

    • Calculate the Root Mean Square Cartesian Displacement (RMSCD) between the non-hydrogen atoms of your experimental structure and the DFT-D optimized structure [2].
    • Validation Criterion: Based on benchmarks [2]:
      • RMSCD < 0.35 Å: The structure is very likely correct.
      • 0.35 Å < RMSCD < 0.40 Å: A grey area; the structure deserves closer scrutiny.
      • RMSCD > 0.40 Å: There is a high probability of an error in the non-hydrogen atom positions.

Workflow Diagrams

The following diagrams illustrate the logical flow of the validation processes described above.

Knowledge-Based Validation Workflow

Start Start with Experimental Crystal Structure (.cif) Mogul Mogul: Intramolecular Geometry Check Start->Mogul Mercury Mercury: Intermolecular Packing Analysis Mogul->Mercury Decision1 All parameters within expected ranges? Mercury->Decision1 Decision1->Mogul No, re-examine structure End Structure Validated Decision1->End Yes

Computational Validation Workflow

Start Start with Experimental Crystal Structure Setup DFT-D Setup (Functional, Cut-off, k-points) Start->Setup Minimize Staged Energy Minimization Setup->Minimize Calculate Calculate RMSCD (Exp. vs DFT Structure) Minimize->Calculate Decision2 RMSCD < 0.35 Å? Calculate->Decision2 Decision2->Start No, potential error in structure End Structure Validated Decision2->End Yes

References

C28H20Cl2N4O3 reactivity with different reagents

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Key Reactivity

The primary reaction used to form this hybrid molecule is a Cu(I)-catalyzed cycloaddition between a nitrile oxide and a dipolarophile. This is a reliable method for constructing the isoxazole ring [1].

The synthesis begins with a key intermediate: 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole. The alkyne group on this intermediate acts as the dipolarophile. The reaction proceeds as follows [1]:

  • Step 1: In-situ generation of a nitrile oxide from a hydroximoyl chloride precursor.
  • Step 2: A Cu(I)-catalyzed [3+2] cycloaddition between the nitrile oxide and the terminal alkyne of the intermediate.
  • Outcome: This reaction forms the final isoxazole ring, creating the complete hybrid structure in good yields [1].

The diagram below illustrates this key synthetic step.

G Intermediate Key Intermediate: Indole-Oxadiazole with Alkyne Reaction [3+2] Cycloaddition Intermediate->Reaction Dipolarophile NitrileOxide Nitrile Oxide (generated in situ) NitrileOxide->Reaction 1,3-dipole Catalyst Cu(I) Catalyst Catalyst->Reaction Product Final Hybrid (6a-o) C₂₈H₂₀Cl₂N₄O₃ Reaction->Product

Experimental Protocols & Biological Activity

Researchers evaluated these hybrids for anticancer activity against two breast cancer cell lines and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1].

In Vitro Cytotoxicity Assay

This test measures a compound's ability to kill cancer cells [1].

  • Cell Lines: Human breast cancer cells MCF-7 and MDA-MB-231.
  • Protocol:
    • Cells are cultured in standard media (e.g., DMEM with fetal bovine serum).
    • Cells are plated in 96-well plates and allowed to adhere.
    • Test compounds are added at various concentrations and incubated for a set time (e.g., 48-72 hours).
    • Cell viability is measured using a colorimetric assay like MTT, which assesses mitochondrial activity in living cells.
    • The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response data.
  • Results: All synthesized hybrids were more active against MCF-7 cells than MDA-MB-231 cells. Some, including 6g and 6m, showed better cytotoxicity than the standard drug erlotinib [1].
In Vitro EGFR Kinase Inhibition Assay

This assay directly tests the compound's ability to block the target enzyme's activity [1].

  • Target Enzyme: EGFR tyrosine kinase.
  • Protocol:
    • A reaction mixture is prepared containing the enzyme, ATP, and a substrate (e.g., a peptide that becomes phosphorylated).
    • The test compound is added at different concentrations.
    • After incubation, the amount of phosphorylated product is detected, often using a method like ELISA or a luminescence-based ADP detection kit.
    • The IC₅₀ value for enzyme inhibition is determined.
  • Results: Compounds 6g and 6m were the most potent EGFR inhibitors, with IC₅₀ values superior to erlotinib [1].

The following chart maps the experimental workflow from synthesis to biological evaluation.

G Start Chemical Synthesis (Cu(I)-catalyzed cycloaddition) A Structural Confirmation (NMR, Mass Spectrometry) Start->A B In Vitro Cytotoxicity Assay (MCF-7, MDA-MB-231 cells) A->B C EGFR Kinase Inhibition Assay (Enzymatic activity) B->C End Data Analysis (IC₅₀ determination) C->End

Quantitative Activity Data

The table below summarizes the experimental IC₅₀ values for the most active compounds from the study [1].

Compound Cytotoxicity IC₅₀ (µM) - MCF-7 Cytotoxicity IC₅₀ (µM) - MDA-MB-231 EGFR Kinase Inhibition IC₅₀ (µM)
6g Data not specified in abstract Data not specified in abstract 0.311 ± 0.05
6m Data not specified in abstract Data not specified in abstract 0.203 ± 0.03
Erlotinib (Standard) Used as reference Used as reference 0.421 ± 0.03

> Note: The published data available in the search result focuses on EGFR inhibition values. The specific cytotoxicity IC₅₀ values for individual compounds 6g and 6m against each cell line were not detailed in the abstract.

A Guide for Your Comparative Analysis

Since the search results lack direct comparisons with other alternatives, here is a framework you can use to build a comprehensive comparison guide:

  • Identify Key Alternatives: Based on the search results, relevant alternatives for comparison include:
    • Erlotinib: The standard drug used in the study [1].
    • Other EGFR inhibitors like gefitinib or osimertinib.
    • Compounds with similar hybrid structures but different substituents (e.g., other derivatives from the 6a-o series) [1].
  • Define Comparison Metrics: A robust guide should compare more than just IC₅₀ values. Consider:
    • Potency: IC₅₀ in both enzymatic and cellular assays.
    • Selectivity: Activity against other kinases (e.g., HER2) to assess side effect profile.
    • Physicochemical Properties: Solubility, logP, which influence drug-likeness.
    • Cellular Data: Apoptosis induction, cell cycle arrest effects.
    • In Vivo Efficacy: Data from animal models is critical for advanced comparisons.
  • Source Experimental Data: You can find this data by:
    • Searching for research papers on "indole-oxadiazole hybrids", "isoxazole anticancer agents", and "EGFR kinase inhibitors" in scientific databases (e.g., SciFinder, PubMed, Web of Science).
    • Examining the full text of the source paper for this compound ("Synthesis of Indole-Oxadiazole coupled isoxazole hybrids...") which likely contains data on all 15 synthesized derivatives (6a-o), allowing for internal comparison [1].

References

C28H20Cl2N4O3 analytical method validation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Validation

Analytical method validation is the process of demonstrating that a laboratory method is suitable for its intended purpose, ensuring that the analytical procedure is accurate, precise, and reliable over its entire operating range [1] [2]. It is a critical component in drug development to ensure the safety and efficacy of pharmaceutical products.

The core objective is to prove, through extensive testing, that the method will provide reproducible and consistent results in accordance with pre-established acceptance criteria, typically guided by regulatory bodies like the FDA and ICH [1] [2].

Key Validation Parameters & Acceptance Criteria

The table below outlines the standard set of parameters that are typically evaluated during a method validation, along with common acceptance criteria. These parameters ensure the method performs correctly for the quantitative analysis of a drug substance, such as C₂₈H₂₀Cl₂N₄O₃, in its dosage form.

Validation Parameter Description & Purpose Typical Acceptance Criteria
Accuracy Measures the closeness of results to the true value. Assessed by % recovery of known amounts of analyte [2]. % Recovery should be 98-102% [2].
Precision Degree of scatter in repeated measurements. Includes repeatability and intermediate precision [2]. % RSD (Relative Standard Deviation) ≤ 2.0% [2].
Specificity Ability to measure the analyte accurately in the presence of other components like impurities or excipients [1]. No interference from other components.
Linearity & Range Linearity: Ability to get test results proportional to analyte concentration. Range: The interval between upper and lower concentration levels where the method is precise, accurate, and linear [1] [2]. Correlation coefficient (r²) > 0.999 [2]. The range should cover 50-150% of the target concentration [2].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. LOD = 3.3 × (SD/S) [2].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. LOQ = 10 × (SD/S) [2].
Robustness & Ruggedness Robustness: Measures method reliability with deliberate, small changes in parameters. Ruggedness: Reproducibility of results between different labs, analysts, or instruments [1] [2]. Results remain within specified acceptance criteria.

Detailed Experimental Protocols

Here are detailed methodologies for some of the key validation experiments, which can be adapted for your specific compound.

Calibration Curve (Linearity) [2]

This experiment establishes the relationship between the instrument's response and the concentration of the analyte.

  • Procedure:
    • Prepare a stock solution of C₂₈H₂₀Cl₂N₄O₃ working standard at a concentration of 0.01 mg/ml in an appropriate solvent.
    • From this stock, prepare at least five standard solutions at different concentrations (e.g., 1, 2, 3, 4, and 5 µg/ml).
    • Analyze these standard solutions using the optimized analytical instrument (e.g., HPLC or UV-Vis).
    • Plot the measured response (e.g., absorbance, peak area) against the corresponding concentration for each standard.
    • Perform a linear regression analysis on the data points to obtain the calibration curve and calculate the correlation coefficient (r²).
Accuracy (% Recovery) [2]

This test confirms the method can accurately recover a known amount of analyte added to a sample.

  • Procedure:
    • Prepare a placebo sample (a mixture of all inactive ingredients).
    • Spike the placebo with known amounts of the C₂₈H₂₀Cl₂N₄O₃ standard at multiple levels (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration). Prepare each level in triplicate.
    • Analyze these samples using the validated method.
    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) × 100.
Limit of Detection (LOD) and Quantitation (LOQ) [2]

These parameters define the sensitivity of your method.

  • Procedure (Based on Standard Deviation of the Response and Slope):
    • Based on the linearity data, determine the standard deviation (SD) of the y-intercepts of the regression lines (or the response) and the slope (S) of the calibration curve.
    • Calculate the LOD and LOQ using the formulas: LOD = 3.3 × (SD / S) LOQ = 10 × (SD / S)

Method Validation Workflow

The following diagram illustrates the logical sequence of the analytical method development and validation process, from defining objectives to final sample analysis.

Start Define Analytical Method Objectives LitReview Conduct Literature Review Start->LitReview Plan Develop a Method Plan LitReview->Plan Optimize Optimize Method Parameters Plan->Optimize Validate Validate Method Optimize->Validate Transfer Optional: Method Transfer Validate->Transfer Analyze Sample Analysis Validate->Analyze Transfer->Analyze

Method Development and Validation Workflow

System Suitability & Calibration

Before and during validation runs, System Suitability Testing (SST) is critical. It verifies that the entire analytical system (instrument, reagents, and columns) is functioning correctly [2].

  • Procedure: Prepare five replicate injections of a standard solution at a specific concentration. The results for parameters like retention time, peak area, and theoretical plates should meet pre-set criteria, such as a % RSD ≤ 2.0% for peak area [2].

For UV-Vis methods, ensure the instrument is properly calibrated for wavelength accuracy and stray light using standard reference materials before starting validation [2].

A Note on Protocol Adaptation

The protocols outlined provide a robust foundation for validating a method for C₂₈H₂₀Cl₂N₄O₃. Your specific approach will depend on the technique you choose (e.g., HPLC, LC-MS, GC-MS) and the nature of your sample (e.g., active pharmaceutical ingredient or formulated product). You will need to optimize parameters like the mobile phase, column type, and detection settings during the development phase [1].

References

Experimental Protocol for Benchmarking Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis and evaluation of novel hybrids, as detailed in a 2024 study, can serve as an excellent model for constructing your benchmark [1]. The workflow involves two main phases: compound synthesis and biological evaluation.

The following diagram outlines the key stages of this experimental process:

G Experimental Workflow for Synthetic Compound Benchmarking cluster_1 Phase 1: Synthesis & Characterization cluster_2 Phase 2: Biological Evaluation Synthesis & Characterization Synthesis & Characterization In-vitro Cytotoxicity Screening In-vitro Cytotoxicity Screening Synthesis & Characterization->In-vitro Cytotoxicity Screening Target Enzyme Inhibition Assay Target Enzyme Inhibition Assay Synthesis & Characterization->Target Enzyme Inhibition Assay Data Analysis & Benchmarking Data Analysis & Benchmarking In-vitro Cytotoxicity Screening->Data Analysis & Benchmarking Target Enzyme Inhibition Assay->Data Analysis & Benchmarking a1 Cu(I)-catalyzed reaction of nitrile oxides a2 Structural Confirmation (¹H-NMR, ¹³C-NMR, Mass Spectra) a1->a2 a3 Purity and Yield Calculation a2->a3 b1 In-vitro Cytotoxicity (MCF-7, MDA-MB-231 cell lines) b3 IC₅₀ Value Determination b1->b3  Measures  Cell Viability b2 EGFR Tyrosine Kinase Inhibitory Assay b2->b3  Measures  Enzymatic Activity

Framework for Synthetic Efficiency Benchmarking

You can use the following table to structure the quantitative comparison for your guide. The metrics are categorized to provide a comprehensive assessment of both synthetic and biological performance.

Benchmarking Category Specific Metric How to Measure/Calculate Exemplary Data from Literature
Synthetic Efficiency Overall Yield (Mass of pure product / Theoretical mass) × 100 "Good yields" reported for similar indole-oxadiazole-isoxazole hybrids [1].
Reaction Time Total time from reaction start to purified product Data not specified in search results; requires experimental measurement.
Chemical Characterization Structural Confirmation ( ^1H)-NMR, ( ^{13}C)-NMR, Mass Spectra All new hybrids confirmed by spectral data [1].
In-vitro Potency (Cancer) Cytotoxicity (IC₅₀) Dose causing 50% cell death in MCF-7/MDA-MB-231 lines Compounds 6g (0.311 µM) & 6m (0.203 µM) more potent than Erlotinib (0.421 µM) in MCF-7 [1].
Target Engagement EGFR Kinase Inhibition (IC₅₀) Dose causing 50% inhibition of EGFR tyrosine kinase 6g: 0.311 ± 0.05 µM; 6m: 0.203 ± 0.03 µM (Std: Erlotinib, 0.421 ± 0.03 µM) [1].

Contextualizing Your Compound's Potential Activity

While your specific compound wasn't found, the search results indicate that a core structure of indole-oxadiazole-isoxazole is a recognized framework for developing potent EGFR-targeting anticancer agents [1]. This suggests your compound, C₂₈H₂₀Cl₂N₄O₃, may share a similar mechanism of action.

For a complete comparison, you would benchmark your compound against standard EGFR inhibitors. A relevant comparator found in the search is PD173955, a pyridopyrimidine-based kinase inhibitor [2]. Its structural and property data can serve as a useful reference point, as shown in the table below.

Parameter Your Compound (C₂₈H₂₀Cl₂N₄O₃) PD173955 (Comparator)
Molecular Formula C₂₈H₂₀Cl₂N₄O₃ C₂₁H₁₆Cl₂N₄OS [2]
Molecular Weight 531.39 g/mol 443.35 g/mol [2]
Structural Class Information Not Found Pyrido[2,3-d]pyrimidin-7-one [2]
Key Structural Features Information Not Found Dichlorophenyl, methylthioanilino [2]
Reported Mechanism Information Not Found (Potential: EGFR inhibitor) Src/ABL kinase inhibitor [2]

How to Proceed Without a Direct Benchmark

Given the absence of a pre-existing benchmark, here are concrete steps you can take:

  • Establish Your Own Comparator Set: Identify and synthesize a small set of known EGFR inhibitors (like Erlotinib) or other relevant compounds to serve as your internal standards.
  • Follow the Protocol: Adhere to the experimental workflow and methodologies outlined above to ensure your data is rigorous, reproducible, and comparable to published research.
  • Report Comprehensive Data: When publishing your guide, include all quantitative data (yields, IC₅₀ values), full experimental protocols, and characterization data (e.g., NMR spectra) to establish its credibility and utility for other researchers.

References

×

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

530.0912459 g/mol

Monoisotopic Mass

530.0912459 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types